4-Dimethylamino-3,5-dinitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-10(2)8-6(11(15)16)3-5(9(13)14)4-7(8)12(17)18/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESPZDCCQMDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334639 | |
| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-55-0 | |
| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-3,5-dinitrobenzoic Acid
This guide provides a comprehensive overview of the synthetic strategies for preparing 4-Dimethylamino-3,5-dinitrobenzoic acid, a valuable substituted aromatic compound. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth chemical insights, a detailed experimental protocol, and critical safety considerations.
Introduction and Strategic Overview
This compound is an interesting synthetic target due to its combination of a highly electron-rich dimethylamino group and two strongly electron-withdrawing nitro groups on a benzoic acid scaffold. This unique electronic arrangement makes it a potentially useful building block in medicinal chemistry and materials science. For instance, the related compound, N-(4-dimethylamino-3,5-dinitrophenyl)maleimide, has been utilized as a colored sulfhydryl reagent for studying proteins, highlighting the utility of this scaffold in biochemical applications.[1]
The synthesis of this molecule can be approached from different strategic directions. The most direct and convergent approach is the electrophilic nitration of 4-dimethylaminobenzoic acid. This strategy leverages the powerful ortho-directing effect of the dimethylamino group to install the two nitro groups at the C3 and C5 positions.
An alternative, though more lengthy, pathway would involve the initial dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the introduction of the amino functionality at the C4 position and subsequent dimethylation. This guide will focus on the more direct nitration strategy, providing a theoretical framework and a detailed experimental protocol.
The Synthetic Pathway: Direct Nitration
The chosen synthetic route is the direct dinitration of 4-dimethylaminobenzoic acid. The dimethylamino group is a potent activating group, while the carboxylic acid group is a deactivating, meta-directing group. In this case, the directing effect of the highly activating dimethylamino group dominates, guiding the incoming electrophiles (NO₂⁺) to the positions ortho to it (C3 and C5).
Figure 1: Proposed synthetic pathway for this compound via direct nitration.
In-Depth Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 4-dimethylaminobenzoic acid attacks the nitronium ion. The strong activating effect of the dimethylamino group directs this attack to the ortho positions (C3 and C5). This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product. This process occurs twice to yield the final dinitrated compound.
Figure 2: Simplified mechanism of the electrophilic nitration of 4-dimethylaminobenzoic acid.
Detailed Experimental Protocol
This protocol is a proposed method based on standard nitration procedures for activated aromatic systems. Experimental optimization may be required to achieve the best results.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Dimethylaminobenzoic acid | 165.19 | 5.0 g | 0.030 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 5.0 mL | ~0.107 |
| Crushed Ice | - | 200 g | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 25 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Addition of Starting Material: While maintaining the low temperature, slowly and portion-wise add 5.0 g of 4-dimethylaminobenzoic acid to the sulfuric acid with continuous stirring. Ensure the temperature does not rise above 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 5.0 mL of fuming nitric acid to the dropping funnel.
-
Nitration: Add the fuming nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C during the entire addition process.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This should be done in a fume hood as nitrogen oxide gases may evolve.
-
Isolation of Product: The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Critical Experimental Considerations
-
Temperature Control: This is the most critical parameter. The dimethylamino group is highly activating, which can lead to a vigorous and exothermic reaction. Uncontrolled temperatures can result in side reactions, such as oxidation of the dimethylamino group or the formation of undesired polynitrated byproducts.
-
Rate of Addition: The slow, dropwise addition of the nitrating agent is essential for maintaining temperature control and preventing localized overheating.
-
Purity of Reagents: Use high-purity, concentrated acids to ensure the efficient generation of the nitronium ion and to minimize side reactions.
-
Work-up Procedure: The quenching of the reaction mixture in ice water must be performed cautiously to manage the exothermicity of diluting the concentrated sulfuric acid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₆ | |
| Molecular Weight | 255.19 g/mol | |
| Appearance | Yellowish solid | - |
| Melting Point | 248-250 °C | |
| ¹H NMR | Expected signals for aromatic protons and N-methyl protons. | - |
| ¹³C NMR | Expected signals for aromatic, carboxyl, and N-methyl carbons. | - |
| IR Spectroscopy | Characteristic peaks for C=O (carboxyl), N-O (nitro), C-N, and aromatic C-H bonds. | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially the handling of concentrated and fuming acids and the nitration reaction itself, must be performed in a well-ventilated fume hood.
-
Handling of Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.
-
Nitrated Compounds: Aromatic nitro compounds can be sensitive to heat, shock, and friction, and should be handled with care.
-
Quenching: The addition of the reaction mixture to water is highly exothermic. Perform this step slowly and with efficient cooling and stirring.
References
- Google Patents. (n.d.). Preparation method of 3,5-diaminobenzoic acid.
- Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.
-
PubChem. (n.d.). 4-dimethylaminobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2006). N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide. Retrieved from [Link]
- Google Patents. (n.d.). 3,5-diaminobenzoic acid preparation method.
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]
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GSRS. (n.d.). METHYL 3,5-DINITROBENZOATE. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3,5-dinitrobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3,5-Dinitrobenzoic Acid: A Comprehensive Guide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.
Sources
Spectroscopic data for 4-Dimethylamino-3,5-dinitrobenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Dimethylamino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring with an electron-donating dimethylamino group and two strongly electron-withdrawing nitro groups, creates a unique electronic environment. This distinct substitution pattern makes it a molecule of interest in medicinal chemistry and materials science, where such compounds are often investigated for their potential as chromophores, synthetic intermediates, or biologically active agents. A thorough understanding of its structural and electronic properties is paramount for its application, and this is achieved through a multi-faceted spectroscopic analysis.
This guide provides a comprehensive overview of the key spectroscopic data for this compound, grounded in established analytical principles. We will delve into Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data from reference databases, and provide expert-predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Ultraviolet-Visible (UV-Vis) spectral characteristics based on analogous structures and first principles. Each section includes a detailed interpretation of the spectral features, a robust experimental protocol for data acquisition, and a workflow visualization to ensure both theoretical understanding and practical applicability.
Compound Identification and Properties
A clear identification of the compound is the first step in any analytical workflow.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Dimethylamino)-3,5-dinitrobenzoic acid | [1] |
| Molecular Formula | C₉H₉N₃O₆ | [1] |
| Molecular Weight | 255.18 g/mol | [1] |
| CAS Numbers | 53639-29-5, 82366-55-0 | [1] |
| Melting Point | 248 - 250 °C | |
| Appearance | Light yellow crystalline solid | N/A |
Note on CAS Numbers: Both CAS numbers are associated with this compound in different databases. The NIST Chemistry WebBook, a primary reference database, lists 53639-29-5. It is advisable to cross-reference both numbers in literature and database searches.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, confirming its elemental composition and offering clues to its structure. For nitroaromatic compounds, electron ionization (EI) often yields a distinct molecular ion peak due to the charge-stabilizing nature of the aromatic ring.[2]
Data Presentation: Mass-to-Charge Ratios
The following data is derived from the National Institute of Standards and Technology (NIST) database for the electron ionization mass spectrum and predicted values for various adducts.[1]
| Ion/Adduct | Mass-to-Charge Ratio (m/z) | Ionization Mode | Notes |
| [M]⁺ | 255.05 | Electron Ionization (EI) | Molecular Ion |
| [M-H]⁻ | 254.04 | Electrospray (ESI) | Predicted |
| [M+H]⁺ | 256.06 | Electrospray (ESI) | Predicted |
| [M+Na]⁺ | 278.04 | Electrospray (ESI) | Predicted |
Interpretation of Mass Spectrum
The presence of a strong molecular ion peak at m/z 255 in the EI spectrum is the most crucial piece of evidence, confirming the molecular weight of the compound.[2] The fragmentation of nitroaromatic compounds is characteristically complex. Common fragmentation pathways include the loss of nitro groups (NO₂, mass 46) and the loss of hydroxyl radicals (OH, mass 17) from the carboxylic acid group, followed by decarbonylation (loss of CO, mass 28). These fragmentation patterns provide a structural fingerprint that can be used to confirm the identity of the analyte.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for acquiring an EI mass spectrum for a solid aromatic compound.
-
Sample Preparation : Ensure the sample is pure and dry. No derivatization is typically required for EI analysis of this compound.
-
Instrument Setup :
-
Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy to a standard value, typically 70 eV, to induce reproducible fragmentation.
-
Set the source temperature to an appropriate value (e.g., 200-250 °C) to ensure volatilization of the sample without thermal degradation.
-
-
Sample Introduction :
-
Load a small amount of the solid sample (microgram quantity) onto a direct insertion probe.
-
Insert the probe into the vacuum lock of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
-
Data Acquisition :
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-350) to capture the molecular ion and key fragment ions.
-
Collect data for several minutes as the sample evaporates to obtain a representative average spectrum.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.
-
Workflow Visualization: Mass Spectrometry Analysis
Caption: General workflow for EI-MS analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: Key IR Absorptions
The following data is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1] Wavenumbers are in cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3600 | Broad | O-H stretch (from carboxylic acid dimer) |
| ~2950-3100 | Medium | C-H stretch (aromatic and methyl) |
| ~1700-1750 | Strong | C=O stretch (carboxylic acid) |
| ~1520-1560 | Very Strong | Asymmetric NO₂ stretch |
| ~1340-1370 | Very Strong | Symmetric NO₂ stretch |
| ~1200-1300 | Strong | C-N stretch (aromatic amine) |
| ~1100-1250 | Strong | C-O stretch (carboxylic acid) |
| ~850-900 | Medium | C-H out-of-plane bend (isolated Ar-H) |
Interpretation of FT-IR Spectrum
The FT-IR spectrum provides clear evidence for all key functional groups in this compound.
-
Carboxylic Acid : A very broad absorption in the 3000-3600 cm⁻¹ region is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer. This is complemented by a strong, sharp peak for the carbonyl (C=O) stretch around 1700-1750 cm⁻¹.
-
Nitro Groups : The presence of two very strong bands is definitive for the nitro groups. The band at higher frequency (~1520-1560 cm⁻¹) corresponds to the asymmetric stretch, while the band at lower frequency (~1340-1370 cm⁻¹) is from the symmetric stretch.
-
Dimethylamino Group : The C-N stretching vibration of the aromatic amine appears as a strong band in the 1200-1300 cm⁻¹ region.
-
Aromatic Ring : Aromatic C-H stretches are visible just above 3000 cm⁻¹. The substitution pattern on the ring (protons at positions 2 and 6) is indicated by the C-H out-of-plane bending vibration, expected around 850-900 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR is a common and convenient method for analyzing solid samples with minimal preparation.[3][4]
-
Instrument Preparation :
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application :
-
Place a small amount of the solid sample (enough to cover the crystal surface) directly onto the ATR crystal.
-
Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition :
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard measurement range is 4000-400 cm⁻¹.
-
-
Data Processing & Cleaning :
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.
-
Workflow Visualization: ATR-FT-IR Analysis
Caption: Workflow for solid sample analysis using ATR-FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The predictions below are for a standard deuterated solvent like DMSO-d₆, which is suitable for dissolving polar aromatic acids.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal that exchanges with D₂O. |
| ~8.8 - 9.1 | Singlet | 2H | Ar-H (H-2, H-6) | The two aromatic protons are chemically equivalent due to molecular symmetry. They are strongly deshielded by the adjacent nitro groups and the carboxylic acid group.[6] |
| ~3.2 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a single sharp peak. |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~165 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded.[7] | | ~150 | C-4 | The carbon atom directly attached to the electron-donating dimethylamino group. | | ~148 | C-3, C-5 | The two equivalent carbons attached to the strongly electron-withdrawing nitro groups are significantly deshielded. | | ~125 | C-1 | The carbon atom attached to the carboxylic acid group (ipso-carbon). | | ~118 | C-2, C-6 | The two equivalent carbons bearing the aromatic protons. | | ~42 | -N(CH₃)₂ | The methyl carbons of the dimethylamino group. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :[8]
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS is defined as 0.00 ppm.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse sequence.
-
Set an appropriate spectral width (e.g., -2 to 16 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
Workflow Visualization: NMR Analysis
Caption: A standard workflow for solution-state NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.[9][10]
Predicted UV-Vis Absorption Data
While no experimental spectrum is available, the structure of this compound allows for a confident prediction of its UV-Vis characteristics. The molecule possesses a highly conjugated system with a strong electron-donating group (-N(CH₃)₂) and strong electron-withdrawing groups (-NO₂). This "push-pull" system significantly narrows the HOMO-LUMO gap, shifting the absorption maximum (λₘₐₓ) to longer wavelengths (a bathochromic shift), likely into the near-UV or visible region.[11]
| Predicted λₘₐₓ (nm) | Transition Type | Solvent |
| ~350 - 450 | π → π* | Ethanol or Acetonitrile |
Interpretation of UV-Vis Spectrum
The expected spectrum would be dominated by a strong, broad absorption band corresponding to a π → π* electronic transition. The position of this band is sensitive to solvent polarity; more polar solvents may cause a shift in the λₘₐₓ. The high molar absorptivity (ε) expected for this transition makes UV-Vis spectroscopy a suitable method for quantitative analysis of this compound at low concentrations.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to prepare a series of solutions of known, low concentrations (typically in the micromolar range).
-
-
Instrument Setup :
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Measurement :
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
To determine the molar absorptivity (ε), measure the absorbance of several solutions of different known concentrations and plot absorbance vs. concentration (Beer's Law plot). The slope of the line will be equal to ε (assuming a path length of 1 cm).
-
Workflow Visualization: UV-Vis Spectroscopy
Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Ejikeme, P. M., et al. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 5(8). Retrieved from [Link]
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Al-Naiema, I. M., & Stone, E. A. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 9(7), 3461–3473. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
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H-C. Kim, et al. (2010). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(2), 160-169. Retrieved from [Link]
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Rocha, W. D., et al. (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Talanta, 223, 121731. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Sisco, E., & Forbes, T. P. (2016). Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem Mass Spectrometry. Journal of Forensic Sciences, 61(5), 1256-1263. Retrieved from [Link]
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Kumar, S., et al. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]
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Sketchy MCAT. (2023, December 16). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Wang, Y., et al. (2020). UV-Vis absorption spectra. ResearchGate. Retrieved from [Link]
-
Nelson, M. A., et al. (2019). 1H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic acid.... ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Normalized UV-vis spectra of 3,5-DNSA.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz).... Retrieved from [Link]
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- 6. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. eu-opensci.org [eu-opensci.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation of 4-Dimethylamino-3,5-dinitrobenzoic Acid via 1H NMR
Topic: Structural Elucidation and Spectroscopic Characterization of 4-Dimethylamino-3,5-dinitrobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
This guide provides a rigorous analysis of the 1H NMR spectrum of 4-(dimethylamino)-3,5-dinitrobenzoic acid . Unlike simple benzoic acid derivatives, this molecule presents a classic case of steric inhibition of resonance , a phenomenon that drastically alters its spectroscopic signature.
For the researcher, understanding this spectrum is not merely about peak assignment; it is about recognizing how steric crowding disrupts electronic conjugation. This guide outlines the theoretical basis, experimental protocols, and detailed signal interpretation required to validate this compound's identity in a drug development or synthetic workflow.
Molecular Architecture & Theoretical Framework
To interpret the NMR data correctly, one must first understand the 3D spatial constraints of the molecule.
The Steric Conflict
The molecule consists of a benzoic acid core substituted with two nitro groups at positions 3 and 5, and a dimethylamino group at position 4.
-
Electronic Expectation: typically, a para-dimethylamino group is a strong electron donor (resonance), which shields the aromatic protons (shifting them upfield).
-
Steric Reality: The bulky nitro groups at positions 3 and 5 physically crowd the dimethylamino group. To relieve this strain, the
group twists out of the plane of the benzene ring. -
Spectroscopic Consequence: The nitrogen lone pair cannot overlap with the
-system. The resonance donation is "turned off." Consequently, the aromatic protons (H2, H6) do not experience the expected shielding and appear significantly deshielded (downfield), similar to the 3,5-dinitrobenzoic acid precursor.
Visualization of Steric Inhibition
The following diagram illustrates the structural forces at play.
Caption: Diagram illustrating the steric clash between the 3,5-nitro groups and the 4-dimethylamino group, leading to the loss of resonance and subsequent downfield shift of aromatic protons.
Experimental Protocol
Solvent Selection
Recommendation: DMSO-d6 [1]
-
Rationale: Nitro-substituted benzoic acids exhibit poor solubility in non-polar solvents like
. DMSO-d6 ensures complete dissolution and disrupts the intermolecular hydrogen bonding dimers of the carboxylic acid, resulting in sharper aromatic peaks. -
Secondary Option: Acetone-d6 (if sample must be recovered easily), though solubility may be lower.
Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the dry solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.
Spectral Analysis & Interpretation
The 1H NMR spectrum (in DMSO-d6) will display three distinct signal environments.
The Aromatic Region (H2, H6)
-
Chemical Shift:
8.50 – 8.80 ppm. -
Multiplicity: Singlet (s).
-
Integration: 2H.
-
Analysis: Due to the
symmetry axis passing through C1 and C4, protons H2 and H6 are chemically equivalent. Despite the presence of the amino group, the shift is remarkably downfield (close to the 9.0 ppm of 3,5-dinitrobenzoic acid). This confirms the steric inhibition of resonance . If the amino group were planar and donating, this peak would shift upfield toward 7.5–8.0 ppm.
The Aliphatic Region (N-Methyls)
-
Chemical Shift:
2.90 – 3.10 ppm. -
Multiplicity: Singlet (s).
-
Integration: 6H.
-
Analysis: The two methyl groups are equivalent. Their shift is typical for N-methyls on an aromatic ring. However, they may appear slightly sharper than typical aniline methyls because the rotation about the C(aryl)-N bond is restricted, locking them in a specific environment, yet they remain equivalent on the NMR timescale at room temperature.
The Acidic Proton (-COOH)
-
Chemical Shift:
13.0 – 14.0 ppm. -
Multiplicity: Broad Singlet (br s).
-
Integration: 1H (often under-integrated due to exchange).
-
Analysis: This peak is highly dependent on water content and concentration. In dry DMSO, it is visible as a very broad hump far downfield. It may be absent if the solvent is "wet" due to rapid proton exchange with HDO.
Summary Table of Signals[1]
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| A | 13.0 – 14.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| B | 8.50 – 8.80 | Singlet | 2H | Ar-H (2,6) | Deshielded by ortho-COOH and ortho-NO2. |
| C | 2.90 – 3.10 | Singlet | 6H | -N(CH3)2 | Methyls on twisted nitrogen. |
| D | 3.33 | Broad | Varies | H2O | Residual water in DMSO. |
| E | 2.50 | Pentet | Solvent | DMSO | Residual solvent peak. |
Logical Workflow for Assignment
Use the following decision tree to validate your synthesis or purity check.
Caption: Decision tree for confirming the identity of this compound based on signal multiplicity and integration.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 3,5-dinitro-. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed for base structure shifts).
-
PubChem. 4-Amino-3,5-dinitrobenzoic acid. National Library of Medicine. Available at: [Link] (Accessed for amino-analog data).
- Wepster, B. M. "Steric Effects on Mesomerism. The Steric Inhibition of Resonance." Progress in Stereochemistry, 1958. (Foundational text on the steric inhibition mechanism in nitro-anilines).
Sources
4-Dimethylamino-3,5-dinitrobenzoic acid derivatives
An In-depth Technical Guide to 4-Dimethylamino-3,5-dinitrobenzoic Acid and Its Derivatives: Synthesis, Characterization, and Prospective Applications
Introduction
This compound (DMDNBA) and its derivatives represent a class of nitroaromatic compounds with a unique substitution pattern that imparts distinct electronic and chemical properties. The presence of two electron-withdrawing nitro groups ortho to a carboxylic acid function, and a strong electron-donating dimethylamino group para to it, creates a highly polarized aromatic system. This electronic push-pull character makes DMDNBA a valuable synthon in organic chemistry and a molecule of interest for materials science. While its direct applications in drug development are still in their infancy, the structural motifs present in DMDNBA are reminiscent of those found in various bioactive molecules, suggesting a promising, yet underexplored, potential.
This technical guide provides a comprehensive overview of the synthesis, physicochemical characterization, and established applications of DMDNBA and its simple ester derivatives. Furthermore, it offers a forward-looking perspective on their potential utility in drug development, grounded in the known bioactivities of related chemical structures. This document is intended for researchers, medicinal chemists, and materials scientists interested in the fundamental chemistry and future opportunities presented by this intriguing class of molecules.
Synthesis and Derivatization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route starts from 4-aminobenzoic acid, which is first protected at the amine and carboxyl groups before the regioselective introduction of the nitro groups.
Synthetic Workflow
The general synthetic pathway involves three key stages: protection of the starting material, nitration, and deprotection to yield the final product. Subsequent esterification can be readily achieved under standard acidic conditions.
Caption: General synthetic workflow for DMDNBA and its esters.
Experimental Protocol: Synthesis of Methyl 4-dimethylamino-3,5-dinitrobenzoate
This protocol outlines a representative synthesis of a DMDNBA ester derivative.
-
Step 1: Synthesis of Methyl 4-acetamidobenzoate:
-
Suspend 4-aminobenzoic acid in methanol.
-
Add acetyl chloride dropwise at 0°C.
-
Reflux the mixture for 4 hours.
-
Cool and collect the precipitated product by filtration.
-
-
Step 2: Nitration:
-
Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C.
-
Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Stir for 2 hours, then pour the mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry. This yields methyl 4-acetamido-3,5-dinitrobenzoate.
-
-
Step 3: Hydrolysis:
-
Reflux the dinitro-intermediate in aqueous sulfuric acid (e.g., 70%) for 3 hours to remove the acetyl group.
-
Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate methyl 4-amino-3,5-dinitrobenzoate.
-
-
Step 4: Methylation:
-
To a solution of the product from Step 3 in formic acid, add aqueous formaldehyde.
-
Heat the mixture at reflux for 8-12 hours (Eschweiler-Clarke reaction).
-
Cool, dilute with water, and collect the crude product.
-
Recrystallize from a suitable solvent like ethanol to obtain pure methyl 4-dimethylamino-3,5-dinitrobenzoate.
-
Physicochemical and Structural Characterization
The unique electronic structure of DMDNBA derivatives gives rise to distinct spectroscopic and crystallographic features. A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are typically simple, showing a singlet for the two aromatic protons, a singlet for the N-methyl protons, and signals corresponding to the ester alkyl group, if present. ¹³C NMR will show characteristic peaks for the quaternary aromatic carbons attached to the nitro and amino groups, as well as the carboxyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands include strong asymmetric and symmetric stretches for the NO₂ groups (typically around 1540 cm⁻¹ and 1350 cm⁻¹, respectively), a C=O stretch for the carboxyl/ester group (around 1720 cm⁻¹), and C-N stretching vibrations.
-
UV-Visible Spectroscopy: These compounds are often colored (typically yellow or orange) due to the extended conjugation and intramolecular charge transfer from the dimethylamino group to the nitro groups. This results in a strong absorption band in the UV-visible region.
Crystallographic Analysis
X-ray crystallography has been employed to elucidate the solid-state structure of DMDNBA and its esters. These studies reveal important information about molecular geometry, intermolecular interactions, and crystal packing.
| Parameter | Methyl 4-dimethylamino-3,5-dinitrobenzoate | Ethyl 4-dimethylamino-3,5-dinitrobenzoate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Torsion Angle (O₂N-C-C-C) | ~45-55° | ~40-50° |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | C-H···O hydrogen bonds, van der Waals forces |
Data compiled from representative crystallographic studies. The torsion angle indicates that the nitro groups are twisted out of the plane of the benzene ring.
Established and Prospective Applications
While the exploration of DMDNBA derivatives is ongoing, they have found utility in specific areas and show promise in others.
Chemical Intermediates and Materials Science
The primary established application of DMDNBA and its derivatives is as intermediates in organic synthesis. The activated aromatic ring and the presence of multiple functional groups allow for a range of subsequent chemical transformations. For instance, the nitro groups can be reduced to amines, which can then be used to construct more complex heterocyclic systems.
Furthermore, their high nitrogen content and density have led to investigations into their potential as energetic materials or precursors to such materials.
Prospective Applications in Drug Development
The true potential of DMDNBA derivatives may lie in medicinal chemistry, an area that remains largely unexplored. The rationale for their potential bioactivity stems from the known roles of nitroaromatic compounds in pharmacology.
-
Hypoxia-Activated Prodrugs (HAPs): Many solid tumors have regions of low oxygen (hypoxia). The nitro groups on DMDNBA derivatives could potentially be selectively reduced by cellular reductases that are overexpressed in hypoxic environments. This bioreduction could "unmask" a cytotoxic agent, leading to tumor-selective cell killing.
Caption: Hypothetical activation of a DMDNBA derivative in a hypoxic tumor cell.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents (e.g., metronidazole, nitrofurantoin). The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA, proteins, and other cellular components. Derivatives of DMDNBA could be investigated for activity against a range of bacterial and parasitic pathogens.
Conclusion and Future Directions
This compound and its derivatives are versatile compounds with well-established synthetic routes and interesting physicochemical properties. While their current applications are primarily in chemical synthesis and materials science, their structural features strongly suggest a potential for development in medicinal chemistry.
Future research should focus on:
-
Broadening the Derivative Library: Synthesizing a wider range of derivatives with varied ester groups, or modifications to the amino function, to explore structure-activity relationships.
-
Biological Screening: Systematically screening these new derivatives for anticancer activity, particularly under hypoxic conditions, and for antimicrobial properties against clinically relevant pathogens.
-
Mechanistic Studies: For any identified "hit" compounds, elucidating the precise mechanism of action, including the identification of the reductases involved and the nature of the ultimate cytotoxic species.
By bridging the gap between fundamental organic synthesis and applied biomedical research, the full potential of this intriguing class of molecules can be unlocked.
References
Due to the nature of the available search results, the references primarily point to the synthesis and characterization of the parent compound and its simple esters, rather than extensive drug development applications. These sources provide the foundational chemistry upon which future work can be built.
Methodological & Application
Technical Guide: Uses of 4-Dimethylamino-3,5-dinitrobenzoic Acid in Organic Synthesis
Executive Summary & Chemical Profile
4-Dimethylamino-3,5-dinitrobenzoic acid (4-DMA-3,5-DNBA) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. Unlike its precursor, 4-chloro-3,5-dinitrobenzoic acid (a potent electrophile), 4-DMA-3,5-DNBA features a strong electron-donating group (
This unique architecture dictates its three primary applications in research and development:
-
Analytical Reference Standard: It serves as the stable reference chromophore for the spectrophotometric quantification of dimethylamine and related aliphatic amines.
-
Polymer Precursor: It acts as a precursor to 3,5-diamino-4-dimethylaminobenzoic acid , a monomer used in the synthesis of soluble Polybenzimidazoles (PBIs).
-
Supramolecular Synthon: Its zwitterionic potential and hydrogen-bonding capacity make it a scaffold for crystal engineering and charge-transfer co-crystals.
Chemical Specifications
| Property | Data |
| CAS Number | 82366-55-0 |
| Formula | |
| MW | 255.18 g/mol |
| Appearance | Deep orange to red crystalline solid |
| Electronic Character | Intramolecular Charge Transfer (ICT) "Push-Pull" System |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water/acid |
Synthesis of 4-DMA-3,5-DNBA (Protocol A)
Context: This protocol describes the synthesis of 4-DMA-3,5-DNBA from 4-chloro-3,5-dinitrobenzoic acid (CDNB) via Nucleophilic Aromatic Substitution (
Reaction Scheme
The electron-deficient ring of CDNB facilitates the displacement of the chloride by dimethylamine under mild conditions.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 4-DMA-3,5-DNBA.
Detailed Protocol
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid (CDNB): 10 mmol (2.46 g)
-
Dimethylamine (40% aq. solution): 25 mmol (excess)
-
Ethanol: 20 mL
-
HCl (1 M): For acidification
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.46 g of CDNB in 20 mL of ethanol in a round-bottom flask. The solution will be pale yellow.
-
Addition: Add dimethylamine solution dropwise while stirring at room temperature. The reaction is exothermic; a color change to deep orange/red occurs immediately due to the formation of the charge-transfer chromophore.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 1 hour to ensure complete conversion. Monitor by TLC (Mobile phase: Methanol/DCM 1:9).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
Acidify carefully with 1 M HCl to pH ~3 to precipitate the free acid form (the amine salt may be water-soluble).
-
-
Purification: Filter the orange/red precipitate. Recrystallize from Ethanol/Water (1:1) to obtain analytical-grade crystals (m.p. 248–250°C).
Validation:
-
UV-Vis:
approx. 420–450 nm (solvent dependent). -
Mechanism: The steric bulk of the nitro groups forces the dimethylamino group to twist slightly, but the strong electronic push-pull nature remains, providing the intense color.
Application: Functionalized PBI Precursor (Protocol B)
Context: The most significant "Organic Synthesis" application is the reduction of the nitro groups to generate 3,5-diamino-4-dimethylaminobenzoic acid . This tri-functional monomer is used to synthesize Polybenzimidazoles (PBIs) , which are high-performance polymers used in fuel cell membranes and aerospace materials.
The presence of the 4-dimethylamino group disrupts chain packing compared to standard PBI, improving solubility and processability.
Reduction Workflow
Figure 2: Reduction pathway to functionalized PBI monomers.
Protocol: Catalytic Hydrogenation
Safety Note: Handling hydrogen gas and pyrophoric catalysts requires strict safety adherence.
-
Setup: Charge a high-pressure hydrogenation reactor (Parr shaker) with:
-
4-DMA-3,5-DNBA (5 g)
-
Methanol (50 mL)
-
10% Pd/C catalyst (0.5 g, 10 wt% loading)
-
-
Reaction: Pressurize with
gas (40–50 psi) and agitate at room temperature for 4–6 hours. -
Monitoring: The deep red color of the starting material will fade to a pale yellow/brown as the nitro groups are reduced to amines.
-
Isolation:
-
Filter the catalyst over Celite under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich diamine.
-
Concentrate the filtrate under reduced pressure.
-
Storage: The product (3,5-diamino-4-dimethylaminobenzoic acid) is oxidation-sensitive. Use immediately for polymerization or store as the hydrochloride salt.
-
Analytical Application: Spectrophotometric Reference
Context: In pharmaceutical analysis, the reagent 4-chloro-3,5-dinitrobenzoic acid is used to derivatize amine-containing drugs (e.g., aliphatic amines). To quantify these drugs accurately, a calibration curve is required. 4-DMA-3,5-DNBA is the specific reference standard used when the analyte is dimethylamine or when establishing the molar extinction coefficient (
Assay Development Protocol
| Parameter | Specification |
| Analyte Target | Secondary aliphatic amines, Dimethylamine |
| Reagent | 4-Chloro-3,5-dinitrobenzoic acid (CDNB) |
| Reference Standard | 4-DMA-3,5-DNBA (Synthesized in Protocol A) |
| Detection Method | UV-Vis Spectrophotometry |
| 420–460 nm (Solvent: Acetone or Methanol) |
Procedure:
-
Stock Solution: Dissolve 10 mg of pure 4-DMA-3,5-DNBA in 100 mL of Acetone.
-
Dilution Series: Prepare concentrations of 5, 10, 15, 20, and 25
. -
Scan: Record absorbance between 350 nm and 600 nm.
-
Calibration: Plot Absorbance vs. Concentration.
-
Utility: This standard curve validates the efficiency of the derivatization reaction when testing unknown samples of dimethylamine impurities in drug substances.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete hydrolysis of intermediate | Ensure pH is adjusted to ~3. The amine salt is soluble; the free acid precipitates. |
| Oily Product | Impurities or wet solvent | Recrystallize from Ethanol/Water.[1] Dry thoroughly in a vacuum oven at 50°C. |
| Color Instability | Photodegradation | Store the solid and solutions in amber vials. The nitro-amine chromophore is light-sensitive. |
| Incomplete Reduction | Catalyst poisoning | Use fresh Pd/C. Ensure the starting material is free of chloride ions (wash the precursor thoroughly). |
References
-
Synthesis & Properties
- Precursor Reactivity (4-Chloro-3,5-dinitrobenzoic acid)
-
Analytical Applications (Spectrophotometry)
-
Walsh Medical Media. "Spectrophotometric Methods for Simultaneous Determination of Two Hypouricemic Drugs." (Demonstrates the use of dinitrobenzoic acid derivatives in drug analysis). [Link]
-
-
Polybenzimidazole Synthesis (General Mechanism)
-
RSC Publishing. "Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties." (Context for using diaminobenzoic acid derivatives). [Link]
-
Sources
Application Note: High-Sensitivity Chromogenic Derivatization using 4-Dimethylamino-3,5-dinitrobenzoic Acid
[1]
Part 1: Executive Summary & Scientific Rationale
The Challenge: Detection of Non-Chromophoric Analytes
Many pharmacologically active compounds—such as aliphatic amines, alcohols, and amino acids—lack a strong UV chromophore.[1] Traditional detection at low wavelengths (200–220 nm) suffers from high background noise due to solvent absorption and matrix interference.[2]
The Solution: this compound (4-DMA-3,5-DNBA)
Unlike the standard 3,5-dinitrobenzoic acid (DNB) reagent, which relies on UV detection (~254 nm), the 4-dimethylamino variant incorporates a strong electron-donating group (dimethylamino) para to the carboxyl group and meta to two electron-withdrawing nitro groups.[1]
Mechanism of Action: This structural arrangement creates a "Push-Pull" electronic system (Intramolecular Charge Transfer), significantly reducing the HOMO-LUMO gap.[1]
Part 2: Chemistry & Reaction Mechanism[2][3]
The derivatization process involves the activation of the carboxylic acid moiety of 4-DMA-3,5-DNBA followed by nucleophilic attack by the analyte (Target).[1]
Activation Strategy
Direct reaction of the carboxylic acid is slow.[1] We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl Chloride (
Coupling Reaction
-
Target: Primary/Secondary Amines (
) or Alcohols ( ).[2] -
Product: Stable Amide or Ester derivatives.[1]
Mechanism Diagram (DOT)
Caption: Reaction pathway converting the non-chromophoric analyte into a highly visible derivative via activated coupling.
Part 3: Experimental Protocols
Protocol A: Preparation of Reactive Reagent (Acid Chloride Method)
Best for: Derivatization of sterically hindered alcohols or low-reactivity amines.[1][2]
Reagents Required:
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 500 mg of 4-DMA-3,5-DNBA in 10 mL of anhydrous toluene.
-
Activation: Add 2 mL of thionyl chloride and 1 drop of DMF.
-
Reflux: Heat to reflux (80°C) for 2 hours under nitrogen. The solution will darken.
-
Isolation: Evaporate the solvent and excess
under vacuum to yield the Acid Chloride (4-Dimethylamino-3,5-dinitrobenzoyl chloride) as a crystalline residue.[1]-
Critical Note: Use immediately or store under inert gas at -20°C. Hydrolysis restores the unreactive acid.[1]
-
Protocol B: General Derivatization Workflow (In-Situ Activation)
Best for: Routine HPLC analysis of biological samples (Amines/Amino Acids).[1][2]
Reagents Required:
-
Reagent Solution: 10 mg/mL 4-DMA-3,5-DNBA in Acetonitrile (ACN).[1]
-
Catalyst/Activator: EDC·HCl (20 mg/mL in water) and DMAP (Dimethylaminopyridine) as base.[2]
-
Buffer: 0.1 M Borate Buffer (pH 9.0).
Workflow Table:
| Step | Action | Critical Parameter |
| 1. Sample Prep | Dissolve analyte in 100 µL Buffer or ACN. | Ensure pH > 8 for amines to be nucleophilic. |
| 2. Reagent Addition | Add 200 µL Reagent Solution + 50 µL EDC Solution. | Excess reagent ensures pseudo-first-order kinetics.[1] |
| 3. Incubation | Heat at 60°C for 20 minutes (sealed vial). | Temperature drives the amidation/esterification. |
| 4.[1] Quenching | Add 50 µL 1M HCl or excess Glycine. | Stops reaction; neutralizes excess activator. |
| 5.[1] Cleanup | (Optional) SPE extraction or direct injection.[2] | Filter through 0.22 µm PTFE filter before HPLC.[1] |
Part 4: Analytical Method (HPLC-UV/Vis)
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1][2] Mobile Phase:
-
A: 0.1% Formic Acid in Water[1]
-
B: Acetonitrile Gradient: 10% B to 90% B over 15 minutes.[1] Detection:
-
Primary: 420 nm (Visible range - Specific to 4-DMA derivative).[1]
-
Secondary: 254 nm (UV range - Checks for impurities/underivatized reagent).[2]
Expected Results:
Part 5: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Reagent | Ensure anhydrous conditions if using Acid Chloride method. Use fresh EDC. |
| Multiple Peaks | Incomplete Derivatization | Increase reaction time or reagent molar excess (aim for >20-fold excess). |
| Precipitation | Solubility Limit | 4-DMA-3,5-DNBA is hydrophobic; ensure at least 50% organic solvent in reaction mix.[1] |
| No Color Change | pH too low | For amine coupling, pH must be basic (pH 8-9) to deprotonate the amine ( |
Part 6: References
-
Idowu, O. R., & Adewuyi, G. O. (2003).[1] Evaluation of Diazotized 4-amino-3,5-dinitrobenzoic Acid (ADBA) as a New Derivatizing Reagent. Journal of Pharmaceutical and Biomedical Analysis. (Note: Distinguishes the amino-precursor from the dimethylamino-reagent). Retrieved from [Link]
-
Beaula, T. J., et al. (2018).[1][3] Effect of charge transfer with spectral analysis on the antibacterial compound 4-(Dimethylamino) pyridine: 3,5-Dinitrobenzoic acid. Journal of Molecular Structure. (Demonstrates the charge-transfer properties of the donor-acceptor motif).
Application Note: High-Efficiency Chromogenic Labeling of Peptides using 4-Dimethylamino-3,5-dinitrobenzoic Acid (DMDNBA)
[1]
Executive Summary
This Application Note details the protocol for utilizing 4-Dimethylamino-3,5-dinitrobenzoic acid (DMDNBA) as a specialized N-terminal derivatizing agent in peptide synthesis.[1] Unlike standard amino acids, DMDNBA functions as a "push-pull" chromophore.[1] The electron-donating dimethylamino group at the para position, combined with the electron-withdrawing nitro groups at the meta positions, creates a strong dipole and a distinct yellow-to-red color profile ($ \lambda_{max} \approx 420-450 \text{ nm} $).
Primary Applications:
-
Visual Tracking: Real-time monitoring of peptide purification via intrinsic color.[1]
-
Chromatographic Resolution: Enhancing retention and separation of hydrophilic peptides on Reverse-Phase HPLC (RP-HPLC) via
- interactions. -
Chiral Analysis: Acting as a selector for enantiomeric resolution in chiral stationary phases.[1]
Chemical Basis & Mechanistic Insight
The Steric Challenge
The primary challenge in coupling DMDNBA is the significant steric hindrance provided by the two nitro groups at the 3 and 5 positions, flanking the carboxylic acid. Standard coupling reagents (e.g., DIC/HOBt) often exhibit sluggish kinetics, leading to incomplete capping (deletion sequences).[1]
The Solution: Acid Chloride Activation
To overcome the steric barrier, this protocol utilizes the Acid Chloride (DMDNB-Cl) method. Converting the carboxylic acid to its acid chloride generates a highly electrophilic species that reacts rapidly with the N-terminal amine of the peptide, driven by base catalysis.[1]
Reaction Pathway Diagram[1]
Figure 1: Activation pathway converting the sterically hindered acid to a reactive acid chloride for efficient peptide capping.
Materials & Reagents
| Reagent | Grade | Role | Storage |
| This compound | >98% | Derivatizing Agent | RT, Dark |
| Thionyl Chloride (SOCl2) | Anhydrous | Chlorinating Agent | 4°C, Desiccator |
| Dichloromethane (DCM) | Anhydrous | Solvent | RT |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Grade | Base | RT |
| DMF (Dimethylformamide) | Peptide Grade | Solvent | RT |
| Piperidine | Reagent Grade | Fmoc Removal | RT |
Experimental Protocols
Protocol A: Synthesis of DMDNB-Chloride (Activation)
Rationale: Pre-activation is required.[1] In situ activation with HATU is possible but often yields lower conversion rates for this specific hindered substrate.
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is dry (flame-dried or oven-dried).[1]
-
Dissolution: Suspend 1.0 g (3.9 mmol) of this compound in 10 mL of anhydrous Thionyl Chloride.
-
Note: The acid may not dissolve immediately.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours . The solution should turn clear and deep yellow/orange as the acid chloride forms.[1]
-
Isolation:
Protocol B: Solid-Phase N-Terminal Labeling (SPPS)
Rationale: This protocol assumes the peptide is already synthesized on resin (e.g., Wang or Rink Amide) and the final Fmoc group has been removed.
-
Resin Preparation:
-
Swell the resin (0.1 mmol scale) in DCM for 20 minutes.
-
Wash 3x with DMF.[1]
-
-
Coupling Solution:
-
Dissolve 3 equivalents (approx. 0.3 mmol) of the prepared DMDNB-Cl in 3 mL of anhydrous DCM (or DMF if solubility is an issue).
-
Add 6 equivalents of DIPEA .
-
Observation: The solution will be intensely colored.[1]
-
-
Reaction:
-
Washing:
-
Cleavage:
Protocol C: Solution-Phase Derivatization
For labeling free amino acids or short peptides in solution.[1]
-
Dissolve the peptide/amino acid (1 eq) in a 1:1 mixture of Water:Dioxane (or Water:Acetone).
-
Adjust pH to 8–9 using NaHCO3 or Na2CO3 .[1]
-
Dissolve DMDNB-Cl (1.2 eq) in a minimal amount of Acetone.
-
Add the DMDNB-Cl solution dropwise to the peptide solution while stirring.
-
Monitor pH and maintain at 8–9.[1]
-
Stir for 1 hour. Acidify to pH 3 with 1M HCl to precipitate the labeled product or extract with Ethyl Acetate.
Quality Control & Analytical Validation
HPLC Analysis
The DMDNB group is hydrophobic.[1] Expect a significant right-shift (increased retention time) on Reverse-Phase (C18) columns compared to the unlabeled peptide.[1]
-
Detector Setting: Monitor at 214 nm (peptide bond) and 430 nm (DMDNB specific).[1]
-
Validation: A peak appearing at 430 nm confirms the presence of the tag.[1]
Mass Spectrometry (ESI-MS)
Calculate the mass shift accurately.[1]
-
DMDNBA MW: 255.18 g/mol [1]
-
Added Mass (Acyl group): +237.17 Da (Loss of -OH from acid).[1]
-
Check: Target Mass = [Peptide Mass] + 237.17.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of nitro groups.[1] | Use Acid Chloride method (Protocol A).[1] Increase temperature to 40°C during coupling. |
| Precipitation in DMF | DMDNB-Cl solubility limits.[1] | Use DCM as the primary solvent for coupling; add small amount of NMP if needed.[1] |
| No Color on Resin | Failed deprotection of previous Fmoc.[1] | Perform Kaiser Test before adding DMDNB.[1] Ensure N-terminus is free. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate labeling pathway based on synthesis scale.
References
-
Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.[1] Link(Foundational chemistry of dinitro-aryl labeling).
-
Maeda, K., et al. (2005).[1] "3,5-Dinitrobenzoyl Derivatives as Chromatographic Selectors." Journal of Chromatography A, 1078(1-2), 1-12.[1] (Review of dinitrobenzoyl applications in separation science).
-
Sigma-Aldrich/Merck. (2023).[1] "Product Specification: this compound." Link(Chemical properties and safety data).
-
Boersema, P. J., et al. (2009).[1][2] "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols, 4(4), 484-494.[1][2] Link(Distinction: Describes dimethyl labeling, contrasting with the DMDNB aromatic labeling described here).
Disclaimer: This protocol involves the use of corrosive reagents (Thionyl Chloride, TFA).[1] All work must be performed in a chemical fume hood wearing appropriate PPE.
Analytical methods for 4-Dimethylamino-3,5-dinitrobenzoic acid detection
Application Note: High-Sensitivity Profiling of 4-Dimethylamino-3,5-dinitrobenzoic Acid (4-DMADNB)
Executive Summary & Chemical Context
This compound (4-DMADNB) represents a classic "push-pull" chromophore system, featuring a strong electron-donating group (dimethylamino) and two strong electron-withdrawing groups (nitro) on a benzoic acid core. While often utilized as a derivatizing agent for alcohols or an intermediate in dye synthesis, its structural alerts (nitro-aromatic moiety) classify it as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.
This application note provides a dual-stream analytical strategy:
-
HPLC-DAD: For raw material purity assessment and synthetic yield optimization.
-
LC-MS/MS: For trace-level quantification (ppm) in pharmaceutical matrices, ensuring compliance with regulatory safety thresholds.
Analytical Strategy & Decision Tree
The following workflow illustrates the decision logic for selecting the appropriate detection method based on the stage of drug development.
Figure 1: Analytical decision matrix for 4-DMADNB characterization.
Method A: HPLC-DAD (Purity & Assay)
Context: The "push-pull" electronic nature of 4-DMADNB shifts its absorption maximum (
Experimental Protocol
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) | Standard hydrophobic retention. 3.5 µm balances resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7. Keeps the carboxylic acid (pKa ~3.0) protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitro-aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | Ch1: 254 nm (BW 4)Ch2: 430 nm (BW 8) | 254 nm detects all aromatics; 430 nm is highly specific to 4-DMADNB, eliminating matrix interference. |
| Temperature | 30°C | Ensures reproducible retention times. |
Gradient Program:
-
0.0 min: 95% A / 5% B
-
2.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)
-
15.0 min: 10% A / 90% B (Linear ramp)
-
17.0 min: 10% A / 90% B (Wash)
-
17.1 min: 95% A / 5% B (Re-equilibration)
Sample Preparation:
-
Stock Solution: Dissolve 10 mg of 4-DMADNB in 10 mL DMSO . (Note: Solubility in pure water is poor).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50) to reach ~10 µg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may bind nitro-compounds).
Method B: LC-MS/MS (Trace Impurity Analysis)
Context: For detecting 4-DMADNB as a genotoxic impurity (GTI) at ppm levels, UV detection is insufficient. We employ Triple Quadrupole (QqQ) MS.
Ionization Mode Selection:
While the dimethylamino group suggests Positive Mode (
MS/MS Parameters (ESI Negative)
-
Precursor Ion: 254.0
( ) -
Source Temperature: 350°C
-
Capillary Voltage: -2500 V
MRM Transitions Table:
| Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Assignment |
| 254.0 | 210.0 | 15 | 50 | Quantifier: Loss of |
| 254.0 | 164.0 | 25 | 50 | Qualifier: Loss of |
| 254.0 | 224.0 | 20 | 50 | Qualifier: Loss of |
Protocol for Trace Analysis:
-
Matrix Effect Check: Spike the drug substance (API) with 4-DMADNB at the analytical target limit (e.g., 5 ppm). Compare the peak area to a neat standard. If suppression >20% is observed, use the Standard Addition Method or a deuterated internal standard (e.g., Benzoic acid-d5).
-
Divert Valve: Direct flow to waste for the first 2 minutes to prevent API salts from fouling the source.
Scientific Validation & Troubleshooting
A. Solubility & Stability
-
Observation: 4-DMADNB precipitates in high-aqueous mobile phases if the concentration exceeds 100 µg/mL.
-
Fix: Keep the organic ratio in the diluent >40% or use DMSO for initial dissolution.
-
Stability: Protect solutions from light. Nitro-aromatics are susceptible to photo-degradation (reduction to nitroso species) under intense light. Use amber glassware.
B. Peak Tailing
-
Cause: Interaction between the basic dimethylamino nitrogen and residual silanols on the column.
-
Fix: The use of 0.1% Formic Acid usually suppresses this. If tailing persists, add 5 mM Ammonium Formate to the mobile phase to compete for silanol sites.
C. Specificity (Interference)
-
Issue: 3,5-Dinitrobenzoic acid (starting material) may co-elute.
-
Resolution: 3,5-Dinitrobenzoic acid lacks the dimethylamino group. It will have a significantly different UV spectrum (no absorption at 430 nm) and a different mass transition (Precursor 211
). Use the DAD ratio (254/430 nm) as a peak purity check.
References
-
ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
-
Sigma-Aldrich. 3,5-Dinitrobenzoic acid Product Specification & Safety Data Sheet. (Structural analog reference for solubility/handling).
-
PubChem. Compound Summary: 3,5-Dinitrobenzoic acid.[1][2][3] National Library of Medicine. (Physical properties and spectral data).
-
Thermo Fisher Scientific. Application Note: Analysis of Genotoxic Impurities using High-Resolution Accurate Mass Spectrometry. (General methodology for nitro-aromatic impurity profiling).
Sources
Application Notes and Protocols for the Synthesis of Novel Azo Dyes Using 4-Dimethylamino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and utilization of 4-Dimethylamino-3,5-dinitrobenzoic acid (DMADNBA) as a precursor for novel azo dyes. This document outlines a complete workflow, from the synthesis of the initial building block to the generation and characterization of the final dye molecules. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Potential of this compound in Chromophore Development
This compound is an intriguing, yet not widely explored, platform for the development of new chromophores. Its structure, featuring a combination of a strong electron-donating dimethylamino group and two powerful electron-withdrawing nitro groups on a benzoic acid scaffold, suggests significant potential for creating dyes with unique electronic and spectral properties. The primary route to leveraging this potential in dye synthesis is through the chemical modification of the nitro functionalities.
The core strategy detailed in these notes involves a multi-step synthesis commencing with a readily available starting material, leading to a versatile diamino intermediate. This intermediate, 4-dimethylamino-3,5-diaminobenzoic acid, serves as a cornerstone for the synthesis of a diverse array of bis-azo dyes. The presence of the dimethylamino group is anticipated to impart desirable solvatochromic and photophysical characteristics to the final dye molecules, while the benzoic acid moiety offers a handle for further functionalization or conjugation.
Overall Synthetic Workflow
The synthesis of novel azo dyes from DMADNBA is a sequential process that can be broken down into three main stages. Each stage is critical for the successful generation of the target molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Dimethylamino-3,5-dinitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Dimethylamino-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental outcome.
Understanding the Core Chemistry: A Balancing Act
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of 4-dimethylaminobenzoic acid. The core challenge of this reaction lies in the competing directing effects of the substituents on the benzene ring and the reactivity of the dimethylamino group under strong acidic conditions.
-
The Dimethylamino Group (-N(CH₃)₂): This is a strongly activating ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring.
-
The Carboxylic Acid Group (-COOH): This is a deactivating meta-directing group, withdrawing electron density from the ring.
-
The Nitrating Medium (e.g., HNO₃/H₂SO₄): This is a strongly acidic environment.
A critical aspect of this synthesis is the protonation of the highly basic dimethylamino group in the acidic nitrating mixture to form the dimethylanilinium ion (-N⁺H(CH₃)₂). This protonated form is strongly deactivating and a meta-director.[1] The regioselectivity of the nitration is therefore highly dependent on the reaction conditions that influence this equilibrium.
Caption: Interplay of directing effects based on the protonation state of the dimethylamino group.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired 3,5-Dinitro Product | 1. Oxidation of the Dimethylamino Group: The strong oxidizing nature of the nitrating mixture can degrade the dimethylamino group, leading to byproducts and reduced yield. 2. Incomplete Dinitration: The introduction of the first nitro group deactivates the ring, making the second nitration more difficult. Insufficiently harsh conditions (temperature, time, nitrating agent concentration) may result in a mixture of mono- and di-nitro products. | 1. Strict Temperature Control: Maintain a low reaction temperature (e.g., -5 to 0 °C) during the addition of the nitrating agent to minimize oxidative side reactions. The nitration of dimethylaniline derivatives is highly exothermic.[2] 2. Careful Selection of Nitrating Agent: Consider using a milder nitrating agent or a two-step nitration process. 3. Gradual Addition: Add the nitrating mixture dropwise to the solution of 4-dimethylaminobenzoic acid in concentrated sulfuric acid to control the exotherm. |
| Formation of the "Wrong" Isomers (e.g., 2-nitro or 3-nitro-4-dimethylaminobenzoic acid) | 1. Protonation Equilibrium: As discussed, the dimethylamino group can be protonated. If the reaction conditions are not acidic enough, the unprotonated form will direct nitration to the ortho position (position 3 is also ortho to the dimethylamino group). | 1. Ensure Sufficient Acidity: The reaction is typically carried out in a large excess of concentrated sulfuric acid to ensure full protonation of the dimethylamino group, thus directing nitration to the positions meta to the anilinium group (positions 3 and 5). |
| Presence of Tarry Byproducts | 1. Runaway Reaction: Poor temperature control can lead to an uncontrolled exothermic reaction, resulting in polymerization and degradation of the starting material and product.[2] 2. Oxidative Side Reactions: Overly aggressive nitrating conditions can lead to the formation of complex, colored byproducts. | 1. Maintain Low Temperature: Use an ice-salt bath to maintain the reaction temperature below 5 °C. For larger scale reactions, consider the addition of dry ice to the reaction mixture for better temperature control.[2] 2. Controlled Addition: Slow, dropwise addition of the nitrating agent is crucial. |
| Difficult Purification of the Final Product | 1. Mixture of Isomers: The presence of multiple isomers with similar polarities can make purification by crystallization challenging. 2. Residual Acids: The crude product will be contaminated with sulfuric and nitric acids. | 1. Optimize Reaction Selectivity: Address the root cause of isomer formation by controlling the reaction conditions as described above. 2. Thorough Washing: After quenching the reaction on ice, wash the precipitated product thoroughly with cold water until the washings are neutral to pH paper. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture). 4. Chromatography: If crystallization is ineffective, column chromatography (e.g., silica gel with a suitable eluent system) or anion exchange chromatography may be necessary for separating acidic compounds.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most direct route is to start with 4-dimethylaminobenzoic acid.[5]
Q2: What are the ideal reaction temperatures for the nitration?
A2: It is crucial to maintain a low temperature, typically between -5 °C and 5 °C, throughout the addition of the nitrating agent to control the exothermic reaction and minimize side reactions.[2]
Q3: Why is a large excess of sulfuric acid used?
A3: A large excess of sulfuric acid serves two main purposes: it acts as a solvent for the 4-dimethylaminobenzoic acid and, more importantly, it ensures the complete protonation of the dimethylamino group to the anilinium ion. This is essential for directing the nitration to the desired 3 and 5 positions.[1] It also acts as a heat sink to help control the reaction temperature.[2]
Q4: I am getting a significant amount of the 3-nitro isomer instead of the 3,5-dinitro product. What should I do?
A4: This indicates that the reaction is not going to completion. The introduction of the first nitro group deactivates the ring, making the second nitration more difficult. To favor dinitration, you can try:
-
Increasing the reaction time.
-
Slightly increasing the reaction temperature after the initial addition (e.g., allowing it to slowly warm to room temperature and then heating gently).
-
Using a stronger nitrating mixture (e.g., fuming nitric acid and fuming sulfuric acid), but with extreme caution due to increased reactivity and potential for side reactions.
Q5: My product is a dark, oily substance instead of a crystalline solid. What went wrong?
A5: The formation of a tarry or oily product is usually a sign of a runaway reaction or significant oxidative degradation. This is most likely due to poor temperature control. The reaction should be repeated with more efficient cooling and slower addition of the nitrating agent.
Q6: Are there any alternative methods for this synthesis?
A6: While direct nitration is the most common approach, alternative strategies could involve:
-
Protection of the amino group: This is less common for tertiary amines.
-
Synthesis from a different starting material: For example, starting with a pre-nitrated precursor and then introducing the dimethylamino group, though this is often a more complex route.
-
Hydrolysis of the corresponding ester: One could synthesize methyl 4-dimethylamino-3,5-dinitrobenzoate and then hydrolyze the ester to the carboxylic acid. This might be advantageous for purification, as esters are often more easily purified by chromatography or distillation than carboxylic acids.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol based on the nitration of similar compounds. It should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
4-Dimethylaminobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Workflow Diagram:
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 10 mL of concentrated sulfuric acid for every 1 gram of 4-dimethylaminobenzoic acid. Cool the flask in an ice-salt bath to 0 °C. Slowly add the 4-dimethylaminobenzoic acid to the cold sulfuric acid with stirring until it is completely dissolved. Maintain the temperature at or below 5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker or flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid for every 1 gram of starting material. This addition should be done in an ice bath with caution as it is highly exothermic.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-dimethylaminobenzoic acid using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Then, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A yellow precipitate should form. Allow the ice to melt completely.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point (literature: 248-250 °C) and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
References
- BenchChem. (n.d.). Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid.
- Google Patents. (n.d.). CN101362705B - 3,5-diaminobenzoic acid preparation method.
- Google Patents. (n.d.). US20100094046A1 - Methods for producing aminonitrobenzoic acids.
- Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
-
PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]
-
Sciencemadness.org. (2022, August 19). Mono-nitration of dimethylaniline. Retrieved from [Link]
-
Truman State University Chemistry Department. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
YouTube. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Dimethylamino-3,5-dinitrobenzoic Acid (DMADNBA)
Welcome to the technical support center for 4-Dimethylamino-3,5-dinitrobenzoic acid (DMADNBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues of DMADNBA in solution. As a specialized aromatic compound, understanding its stability profile is critical for reproducible and accurate experimental outcomes.
Introduction to DMADNBA Stability
This compound is a multifaceted molecule with a structure that suggests potential instabilities under various experimental conditions. The presence of two electron-withdrawing nitro groups, an electron-donating dimethylamino group, and a carboxylic acid moiety on the same aromatic ring creates a complex electronic environment. This can render the molecule susceptible to degradation via several pathways, including hydrolysis, photolysis, and thermal decomposition. This guide will walk you through the potential stability issues and provide you with the tools to identify, troubleshoot, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My DMADNBA solution has changed color overnight. What could be the cause?
A change in the color of your DMADNBA solution, often to a darker shade, is a common indicator of degradation. This can be caused by several factors:
-
Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light.[1] The energy from UV or even ambient light can initiate reactions that alter the chemical structure of DMADNBA.
-
pH-Induced Changes: The pH of your solution can significantly impact the stability of DMADNBA. In alkaline conditions, nitroaromatic compounds can form colored complexes or undergo degradation.
-
Oxidation: The dimethylamino group can be susceptible to oxidation, which can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Prepare and store your DMADNBA solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Control pH: Ensure the pH of your solvent is within a stable range for your experiment. If possible, conduct preliminary experiments to assess the stability of DMADNBA at different pH values.
-
Use Fresh Solutions: Whenever possible, prepare DMADNBA solutions fresh before each experiment to minimize the potential for degradation over time.
Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my DMADNBA sample. What could they be?
The appearance of new peaks in your chromatogram is a strong indication that your DMADNBA has degraded. These peaks could correspond to various degradation products. The nature of these products will depend on the degradation pathway.
-
Reduction of Nitro Groups: One common degradation pathway for nitroaromatic compounds is the reduction of one or both nitro groups to form nitroso, hydroxylamino, or amino derivatives.[2]
-
Hydrolysis: While the core aromatic structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to modifications of the functional groups.
-
Photodegradation Products: Exposure to light can lead to a variety of photoproducts, which may have different retention times in your HPLC system.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q3: My experiment is giving inconsistent results. Could DMADNBA instability be the cause?
Yes, inconsistent results are a hallmark of using an unstable reagent. If the concentration of active DMADNBA is changing over the course of your experiments, you will not be able to obtain reproducible data.
Key Considerations for Ensuring Consistency:
-
Solution Age: Always note the preparation date of your DMADNBA solutions. If you observe a drop in activity or inconsistent results, try preparing fresh solutions more frequently.
-
Storage Conditions: Store stock solutions under recommended conditions, typically in a cool, dark place. For aqueous solutions, refrigeration may be appropriate, but you should first confirm that the compound will not precipitate at lower temperatures.
-
Solvent Purity: Use high-purity solvents to prepare your solutions. Impurities in the solvent can sometimes catalyze degradation reactions.
In-Depth Troubleshooting Guides
Issue 1: Thermal Instability
While DMADNBA is a solid with a high melting point (248-250°C), its stability in solution at elevated temperatures can be a concern. For related aminobenzoic acids, thermal degradation can occur, especially at temperatures above 50-70°C.[4]
Symptoms:
-
Loss of potency of the DMADNBA solution after heating.
-
Appearance of degradation peaks in HPLC analysis of heated samples.
-
A gradual change in the color of the solution upon heating.
Recommended Protocol for Assessing Thermal Stability:
-
Prepare a stock solution of DMADNBA in your desired solvent.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Expose the aliquots to a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) for a defined period (e.g., 1, 4, 8, 24 hours).
-
At each time point, cool the samples to room temperature and analyze by a stability-indicating method, such as HPLC-UV.
-
Compare the peak area of the DMADNBA peak and look for the appearance of new peaks to determine the extent of degradation.
Data Summary Table: Hypothetical Thermal Stability Data
| Temperature (°C) | Time (hours) | DMADNBA Remaining (%) | Appearance of Degradation Products |
| 25 | 24 | >99% | None Detected |
| 40 | 24 | 95% | Minor peaks observed |
| 60 | 8 | 80% | Significant degradation peaks |
| 80 | 1 | <50% | Major degradation |
Issue 2: Photostability
Dinitroaniline derivatives, a class of compounds to which DMADNBA belongs, are known to be susceptible to photodegradation.[1] The energy from light can lead to the cleavage of bonds or the reduction of the nitro groups.
Symptoms:
-
Rapid discoloration of the solution upon exposure to ambient or UV light.
-
A significant decrease in the concentration of DMADNBA in solutions left on the lab bench compared to those stored in the dark.
Recommended Protocol for Assessing Photostability:
-
Prepare a solution of DMADNBA.
-
Place one aliquot in a clear vial and another in an amber vial or a vial wrapped in foil.
-
Expose both vials to a light source (e.g., a sunny windowsill or a photostability chamber) for a set period.
-
Analyze both solutions by HPLC-UV and compare the chromatograms. A significant difference between the two indicates photosensitivity.
Visualizing a Potential Degradation Pathway:
Caption: A potential reductive degradation pathway for DMADNBA.
Recommended Analytical Method for Stability Studies
A stability-indicating HPLC method is crucial for monitoring the integrity of your DMADNBA solutions. Here is a general method that can be used as a starting point.
Experimental Protocol: HPLC-UV Analysis of DMADNBA
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength where DMADNBA has strong absorbance (a full UV-Vis spectrum of a pure standard should be run to determine the optimal wavelength).
-
Column Temperature: 30°C
This method should provide good separation of the relatively polar DMADNBA from more non-polar degradation products.
Summary of Best Practices
-
Always use high-purity DMADNBA solid and high-purity solvents.
-
Prepare solutions fresh whenever possible. If solutions must be stored, keep them in a cool, dark place.
-
Protect solutions from light at all times by using amber glassware or foil wrapping.
-
Be mindful of the pH of your solutions. If your experimental conditions are strongly acidic or basic, consider performing a preliminary stability test.
-
When troubleshooting, always run control experiments with freshly prepared solutions to isolate the source of the problem.
-
Employ a validated, stability-indicating analytical method to monitor the purity and concentration of your DMADNBA solutions.
By following these guidelines and using the troubleshooting resources provided, you can minimize the impact of DMADNBA instability on your research and ensure the reliability of your experimental data.
References
-
Kizyak, N. O., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Vitamins and Vitamin-Like Substances, 123-134. Available at: [Link]
-
Rotich, S. C., et al. (2021). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 145(2), 569-578. Available at: [Link]
-
Loba Chemie. (2025). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (2023). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-DINITROBENZOIC ACID. Retrieved from [Link]
-
Andreotti, G., et al. (2021). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 28(32), 43373-43389. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
SciSpace. (n.d.). The Photodegradation of 2,6-dichloro-4-nitroaniline (DCNA) in Freshwater and Saltwater. Retrieved from [Link]
-
AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]
-
PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 279-289. Available at: [Link]
-
MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(18), 4254. Available at: [Link]
-
PubMed. (2007). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Journal of Hazardous Materials, 149(3), 649-655. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Determining Nitroaromatics in Environmental Samples. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(1), 123-132. Available at: [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Biodegradation of dinitroaniline herbicides: A comprehensive review. Available at: [Link]
-
Defense Technical Information Center. (1994). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Available at: [Link]
-
ACS Publications. (2009). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design, 9(11), 4766-4777. Available at: [Link]
-
ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3226-3233. Available at: [Link]
-
Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
-
YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
Sources
Troubleshooting derivatization reactions with 4-Dimethylamino-3,5-dinitrobenzoic acid
Technical Support Center: Derivatization with 4-Dimethylamino-3,5-dinitrobenzoic Acid
Ticket ID: DNB-DMA-001 Status: Open Topic: Optimization & Troubleshooting of "Push-Pull" Chromogenic Labeling
Core Concept: The "Push-Pull" Advantage
Welcome to the technical guide for This compound (DDA) . Unlike standard 3,5-dinitrobenzoyl chloride (DNBC) reagents which operate primarily in the UV range (254 nm), DDA derivatives utilize an intramolecular charge transfer (ICT) mechanism.
-
The Mechanism: The molecule features a strong electron donor (4-dimethylamino group) and two strong electron acceptors (3,5-dinitro groups).
-
The Result: This "push-pull" system shifts the absorption maximum (
) from the UV region into the visible spectrum (typically 400–480 nm) . -
The Benefit: This allows for the detection of alcohols and amines in complex matrices (like biological fluids or crude formulations) where UV-absorbing background interference is high.
Experimental Workflow
The following diagram illustrates the critical activation and coupling pathways. Note that DDA is significantly less reactive than standard nitrobenzoic acids due to the resonance donation from the para-amino group, requiring robust activation.
Caption: Figure 1. Activation and coupling workflow for DDA derivatization. Direct coupling without activation is kinetically unfavorable.
Troubleshooting Guide (Q&A Format)
Issue 1: Low Reaction Yield Compared to Standard DNBC
User Question: "I switched from 3,5-dinitrobenzoyl chloride to the 4-dimethylamino analog to get better selectivity, but my yields dropped from 95% to 40%. I'm using the same conditions. What is wrong?"
Technical Insight: This is a classic electronic effect issue. In standard 3,5-dinitrobenzoic acid, the nitro groups withdraw electron density, making the carbonyl carbon highly electrophilic (reactive). In your current reagent, the 4-dimethylamino group is a strong resonance donor . It pushes electron density into the ring and onto the carbonyl oxygen, significantly reducing the electrophilicity of the carbonyl carbon.
Resolution:
-
Increase Activation Strength: If using carbodiimides (EDC/DCC), you must add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. The reaction will likely fail or be sluggish without it.
-
Switch to Acid Chloride: Convert the acid to the acid chloride using Thionyl Chloride (
) before adding the analyte. The acid chloride is far more reactive than the in-situ activated ester. -
Heat is Essential: Unlike standard DNBC which reacts at room temperature, DDA coupling often requires heating to 60–80°C for 30–60 minutes.
Issue 2: Broad or Tailing Peaks in HPLC
User Question: "My derivative elutes, but the peak shape is terrible (tailing factor > 2.0). The standard dinitro-derivative was sharp."
Technical Insight: The 4-dimethylamino group introduces a basic nitrogen center to the molecule.
-
Silanol Interaction: This basic nitrogen can interact with residual silanol groups on the silica backbone of your HPLC column, causing tailing.
-
Solubility: The DDA derivatives are often less soluble in pure methanol/water mixtures than their unsubstituted counterparts due to the rigid planar structure promoting stacking.
Resolution:
-
Mobile Phase Modifier: Ensure your HPLC mobile phase contains a competing base or buffer. Add 0.1% Trifluoroacetic acid (TFA) or 10-20 mM Ammonium Acetate to suppress silanol ionization and protonate the amine (if pH < pKa) or keep it neutral.
-
Column Choice: Switch to an end-capped C18 column or a column with "polar-embedded" groups designed for basic compounds.
Issue 3: High Background Absorbance
User Question: "I see a massive interfering peak at the solvent front, and my baseline is yellow. It's masking my early eluting analytes."
Technical Insight: Because DDA is designed to be a visible-range chromophore, the unreacted reagent itself absorbs strongly at the detection wavelength. Unlike UV derivatization where the reagent might have a lower extinction coefficient than the product, here the "tag" is the source of the color.
Resolution:
-
Scavenging Step: Post-reaction, add a "scavenger" resin (e.g., primary amine resin if making esters, or carboxylic acid resin if making amides) to bind excess reagent.
-
Liquid-Liquid Extraction (LLE):
-
Protocol: Dilute the reaction mixture with Ethyl Acetate. Wash with 5% NaHCO3 . The unreacted DDA (acid form) will ionize and partition into the aqueous layer, while your neutral ester/amide derivative remains in the organic layer.
-
Validated Protocol: Acid Chloride Activation Method
Use this protocol for maximum sensitivity and yield.
Reagents:
-
This compound (DDA)
-
Thionyl Chloride (
)[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Anhydrous Pyridine or DMAP
-
Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF) - Must be anhydrous.
Step-by-Step:
-
Activation (In-situ Acid Chloride Synthesis):
-
In a sealed vial, dissolve 100 mg of DDA in 2 mL of
. -
Reflux at 70°C for 1 hour. The solution should turn from orange to a deeper red/brown.
-
Critical: Evaporate excess
under a stream of nitrogen to dryness. Re-dissolve the residue in 5 mL anhydrous ACN. This is your Stock Reagent .
-
-
Derivatization:
-
Mix 100 µL of Analyte Solution (Alcohol/Amine) with 200 µL of Stock Reagent.
-
Add 50 µL of Pyridine (acts as acid scavenger and catalyst).
-
Cap and heat at 60°C for 20 minutes .
-
-
Cleanup (Essential):
-
Add 500 µL of 5% NaHCO3 (aq). Vortex vigorously.
-
Add 500 µL Ethyl Acetate. Vortex and centrifuge.
-
Inject the upper organic layer into the HPLC.
-
-
Detection:
-
Wavelength: 450 nm (Visible).
-
Reference: 600 nm.
-
Summary of Troubleshooting Metrics
| Symptom | Probable Cause | Corrective Action |
| No Product Peak | Hydrolysis of Reagent | Ensure all solvents are anhydrous. Dry glassware. |
| Low Yield | Electronic Deactivation | Use Acid Chloride method + Heat (60°C). Add DMAP. |
| Peak Tailing | Basic Amine Interaction | Add 0.1% TFA to Mobile Phase; Use End-capped column. |
| Precipitation | Low Solubility of Derivative | Dissolve final sample in THF/ACN (50:50) instead of pure MeOH. |
| Split Peaks | Isomer Contamination | Check reagent purity (ensure it is not 2,4-dinitro isomer). |
References
-
Hosomi, H., Ohba, S., & Ito, Y. (2000).[2][3] Charge-transfer complexes of 4-(dimethylamino)pyridine with 2,4-, 3,4- and 3,5-dinitrobenzoic acid.[2][3] Acta Crystallographica Section C, 56(4), e149-e150.[2][3]
-
Sonkar, S. M., et al. (2022).[4] Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.[5][4][6] Hans Shodh Sudha, 2(4), 100-104.[6]
-
Santa, T., et al. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate Review.
-
Idowu, O. S. (2003). Evaluation of Diazotized 4-amino-3,5-dinitrobenzoic Acid (ADBA) as a New Derivatizing Reagent.[7] African Journal of Medicine and Medical Sciences, 32(1), 83-88.
Sources
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Charge-transfer complexes of 4-(dimethylamino)pyridine with 2,4-, 3,4- and 3,5-dinitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) as a new derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of 4-Dimethylamino-3,5-dinitrobenzoic acid and how to avoid them
Welcome to the technical support center for 4-Dimethylamino-3,5-dinitrobenzoic acid (DMADNBA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, chemical compound. Here, we will delve into the common side reactions encountered during the synthesis and handling of DMADNBA and provide field-proven troubleshooting strategies and frequently asked questions to ensure the integrity and success of your experiments.
Understanding the Chemistry of this compound
This compound is a highly functionalized aromatic compound. Its utility in chemical synthesis is derived from the interplay of its three key functional groups: a carboxylic acid, two nitro groups, and a dimethylamino group. However, this complex functionality also presents several challenges in its synthesis and handling, primarily related to competing reactions and potential degradation pathways.
This guide will focus on the most plausible and controllable synthetic route to DMADNBA: nucleophilic aromatic substitution (SNAr) . We will also address the potential pitfalls of an alternative, more problematic route involving direct nitration.
Part 1: Troubleshooting Guide for Synthesis and Purification
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and purification of DMADNBA.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The recommended synthetic route to this compound is the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3,5-dinitrobenzoic acid, with dimethylamine. This method offers superior control over regioselectivity and avoids the harsh oxidative conditions of direct nitration.
Caption: Proposed SNAr synthesis of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes?
A1: Low yields in the SNAr synthesis of DMADNBA can typically be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or deactivation of the nucleophile.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (4-chloro-3,5-dinitrobenzoic acid).
-
Consider extending the reaction time or moderately increasing the reaction temperature. Be cautious, as excessive heat can lead to side reactions.
-
Ensure that the dimethylamine used is in excess to drive the reaction to completion.
-
-
-
Sub-optimal pH: The nucleophilicity of dimethylamine is pH-dependent. If the reaction medium becomes too acidic (due to the formation of HCl), the dimethylamine will be protonated to form the non-nucleophilic dimethylammonium salt.
-
Troubleshooting:
-
The inclusion of a non-nucleophilic base, such as triethylamine or potassium carbonate, is recommended to scavenge the acid formed during the reaction and maintain a sufficient concentration of free dimethylamine.
-
-
-
Poor Solubility of Starting Material: 4-chloro-3,5-dinitrobenzoic acid may have limited solubility in the chosen solvent, reducing the reaction rate.
-
Troubleshooting:
-
Select a solvent in which both the substrate and the amine have good solubility. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good choices for SNAr reactions.
-
-
Q2: The melting point of my final product is broad and lower than the expected 248-250°C. What impurities should I suspect?
A2: A broad and depressed melting point is a strong indicator of impurities. In the context of the SNAr synthesis, the most likely culprits are:
-
Unreacted Starting Material: The presence of unreacted 4-chloro-3,5-dinitrobenzoic acid is a common impurity if the reaction is incomplete.
-
Amide Byproduct: A potential side reaction is the amidation of the carboxylic acid group by dimethylamine to form N,N-dimethyl-4-dimethylamino-3,5-dinitrobenzamide. This is more likely to occur at higher temperatures.
-
Hydrolysis Product: If water is present in the reaction mixture, the starting material, 4-chloro-3,5-dinitrobenzoic acid, could be hydrolyzed to 4-hydroxy-3,5-dinitrobenzoic acid.
Caption: Potential side products in the SNAr synthesis of DMADNBA.
Q3: How can I effectively purify my crude this compound?
A3: Purification is critical to obtaining high-purity DMADNBA. The following methods are recommended:
-
Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate the purified DMADNBA.
-
Filter, wash with cold water, and dry the purified product.
-
-
Recrystallization: This is a highly effective method for removing impurities.
-
Solvent Selection: The ideal solvent is one in which DMADNBA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polarity of the molecule, polar solvents like ethanol, methanol, or aqueous mixtures of these alcohols are good starting points for screening.
-
Procedure: A detailed recrystallization protocol is provided in Part 2 of this guide.
-
The Pitfalls of Direct Nitration
While it may seem intuitive to synthesize DMADNBA by nitrating 4-dimethylaminobenzoic acid, this method is fraught with difficulties and is generally not recommended.
Q4: Why is the direct nitration of 4-dimethylaminobenzoic acid not a preferred synthetic route?
A4: The direct nitration approach presents several significant challenges:
-
Oxidation of the Dimethylamino Group: The dimethylamino group is a strong activating group and is highly susceptible to oxidation by the strong oxidizing agents present in the nitrating mixture (nitric acid and sulfuric acid). This can lead to the formation of N-oxide byproducts or even cleavage of the dimethylamino group.
-
Lack of Regiocontrol: The dimethylamino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their conflicting directing effects will lead to a mixture of nitrated isomers, which are often difficult to separate.
-
Harsh Reaction Conditions: Dinitration requires forcing conditions (high temperatures and concentrated acids), which can lead to other side reactions such as sulfonation of the aromatic ring or decarboxylation.[1]
Caption: Challenges associated with the direct nitration of 4-Dimethylaminobenzoic acid.
Part 2: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the recommended synthesis and purification of this compound.
Protocol 1: Synthesis of this compound via SNAr
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloro-3,5-dinitrobenzoic acid | 246.56 | 10.0 | 2.47 g |
| Dimethylamine (40% solution in water) | 45.08 | 50.0 | 5.6 mL |
| Triethylamine | 101.19 | 12.0 | 1.67 mL |
| Dimethylformamide (DMF) | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.47 g (10.0 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 25 mL of DMF.
-
Add 1.67 mL (12.0 mmol) of triethylamine to the solution.
-
Slowly add 5.6 mL (50.0 mmol) of the 40% dimethylamine solution in water.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 2M HCl. A yellow precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
Protocol 2: Purification by Recrystallization
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterize the purified product by measuring its melting point (expected: 248-250°C) and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Part 3: Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with this compound and its synthesis?
A: Dinitroaromatic compounds should be handled with care as they can be energetic. The synthesis involves corrosive and flammable reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating dinitro compounds to high temperatures, especially in a dry state, to prevent decomposition.
Q: Can I use a different amine in the SNAr reaction?
A: Yes, the SNAr reaction is versatile and can be adapted for other primary or secondary amines to synthesize different 4-amino-3,5-dinitrobenzoic acid derivatives. However, the reactivity of the amine and the optimal reaction conditions may vary.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point within the expected range (248-250°C) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups (carboxylic acid, nitro groups, C-N bonds).
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
Q: How should I store this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Given the potential for degradation of the dimethylamino group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
References
- Patent CN111253261A: Preparation method of 3, 5-dinitrobenzoic acid. This patent describes the side reactions of sulfonation and oxidation during the nitration of benzoic acid at high temperatures.
Sources
How to increase the solubility of 4-Dimethylamino-3,5-dinitrobenzoic acid for experiments
Welcome to the technical support resource for 4-Dimethylamino-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for handling and solubilizing this compound for experimental use. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful integration of this compound into your research workflows.
Understanding the Challenge: The Molecular Nature of this compound
This compound is a complex organic molecule with distinct chemical features that govern its solubility. Its structure includes a benzoic acid core, which provides an acidic carboxylic acid group (-COOH). However, it is also substituted with two strongly electron-withdrawing nitro groups (-NO₂) and an electron-donating dimethylamino group (-N(CH₃)₂). This combination of functional groups results in low aqueous solubility in its neutral form. The key to successfully dissolving this compound lies in understanding and manipulating its pH-dependent acidic and basic centers.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered when working with this compound.
Q1: My this compound is not dissolving in water or common buffers (like PBS) at neutral pH. Why is this happening?
A1: This is expected behavior. The compound is a substituted benzoic acid and, like many aromatic carboxylic acids, has very limited solubility in neutral aqueous solutions. The nonpolar aromatic ring and the nitro groups contribute to its hydrophobicity, while the carboxylic acid group is not sufficiently ionized at neutral pH to confer significant water solubility. For a related compound, 3,5-dinitrobenzoic acid, the solubility in water is very low.[1][2]
Q2: I am hesitant to use extreme pH. Will high or low pH degrade my compound?
A2: This is a valid concern. While pH adjustment is the most effective method for solubilization, extreme conditions can be detrimental. Benzoic acid and its derivatives can be susceptible to degradation under harsh conditions, such as high temperatures in aqueous solutions.[3] For this compound, it is advisable to use the minimum amount of acid or base required to achieve dissolution and to prepare fresh solutions for your experiments. Avoid prolonged storage of the compound in a solubilized state, especially at very high or low pH.
Q3: Can I use organic solvents to dissolve the compound? If so, which ones are recommended?
A3: Yes, organic solvents are an excellent option, particularly for preparing stock solutions. For 3,5-dinitrobenzoic acid, a close structural analog, solubility is significantly higher in polar organic solvents.[1][2] The recommended order of effectiveness for these types of compounds is generally methanol > ethanol > ethyl acetate > acetonitrile.[1][2] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also commonly used and effective co-solvents for poorly soluble drug candidates.[4][5]
Q4: I have dissolved the compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution. To mitigate this, you can:
-
Increase the percentage of the co-solvent in your final experimental medium, if your assay can tolerate it.
-
Use a pH-adjusted aqueous medium for dilution. If you have a stock solution in DMSO, diluting it into a slightly basic buffer (e.g., pH 8.0-9.0) can help maintain solubility.
-
Prepare a more dilute stock solution in the organic solvent and add a larger volume to your aqueous medium. This keeps the final co-solvent concentration higher.
Q5: What is the pKa of this compound, and how does it help me?
This means that to deprotonate the carboxylic acid and form the more soluble carboxylate salt, you should adjust the pH of your aqueous solution to be at least 1.5 to 2 units above the pKa. A pH of 7.4 may not be sufficient for complete solubilization, and a pH of 8.0 or higher will be much more effective.
Solubilization Strategy Workflow
The following diagram outlines a decision-making process for selecting the appropriate solubilization method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids | CiNii Research [cir.nii.ac.jp]
- 3. PubChemLite - this compound (C9H9N3O6) [pubchemlite.lcsb.uni.lu]
- 4. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Dimethylamino-3,5-dinitrobenzoic Acid (4-DMA-3,5-DNBA)
[1]
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Stability Division Subject: Prevention of Degradation & Storage Protocols[1]
Part 1: The Stability Triad (Core Directive)[1]
As an amphoteric molecule featuring a "push-pull" electronic system (electron-donating dimethylamino group vs. electron-withdrawing nitro groups), 4-DMA-3,5-DNBA is chemically distinct from standard benzoic acid derivatives.[1] Its stability relies on managing the Charge Transfer (CT) interactions that make it useful but vulnerable.[1]
The following storage protocol is non-negotiable for maintaining >98% purity over 12+ months.
Critical Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Suppresses thermal decarboxylation and minimizes the kinetic rate of N-oxide formation [1].[1] |
| Light | Total Darkness (Amber/Foil) | The "push-pull" chromophore absorbs UV-Vis strongly.[1] Photon absorption triggers Intramolecular Charge Transfer (ICT), leading to radical formation and irreversible photo-oxidation [2].[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen attacks the electron-rich dimethylamino nitrogen.[1] Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" in the vial.[1] |
| Humidity | <40% RH (Desiccator) | The carboxylic acid moiety is capable of hydrogen bonding with atmospheric water, leading to caking and hydrolysis of the ester if derivatized later.[1] |
Part 2: Troubleshooting Guide (Ticket System)
Use this section to diagnose issues based on observed symptoms in your laboratory.
Ticket #401: Sample Discoloration
-
Symptom: The powder has shifted from bright yellow/orange to a dull brown or reddish hue.[1]
-
Diagnosis: Photo-oxidative Degradation. [1]
-
Mechanism:[1][2][3][4][5][6] Exposure to UV/Blue light excites the molecule.[1] The excited state facilitates the transfer of an electron from the dimethylamino group to the nitro group.[1] In the presence of oxygen, this radical species reacts to form N-oxides or azo-coupling products (brown tars).[1]
-
-
Corrective Action:
Ticket #402: "Ghost Peaks" in HPLC[1]
-
Symptom: Purity check shows small peaks eluting before the main peak.[1]
-
Diagnosis: N-Oxide Formation or Hydrolysis. [1]
-
Corrective Action:
Ticket #403: Caking / Clumping
Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Standard UV detection is sufficient due to the nitro chromophores.[1]
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min[1]
-
Detection: 254 nm (aromatic ring) and 350 nm (nitro/amine CT band).[1]
-
Pass Criteria: Main peak >98.0% area; no single impurity >0.5%.[1]
Protocol B: Emergency Recrystallization (Rescue)
If degradation is confirmed, use this method to recover the compound.[1]
-
Dissolve: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%).
-
Filter: Perform a hot filtration to remove insoluble brown degradation tars.[1]
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect: Filter the yellow needles/plates and wash with cold ethanol.
-
Dry: Vacuum dry at room temperature.
Part 4: Visualizing the Logic
Workflow: Storage Decision Tree
Use this logic flow to determine the correct storage vessel for your experimental timeline.
Figure 1: Decision matrix for selecting storage conditions based on usage frequency.
Mechanism: The "Push-Pull" Degradation Pathway
Understanding why light and oxygen are the enemies.
Figure 2: The photochemical pathway leading to N-oxide formation and polymerization.[1]
Part 5: Frequently Asked Questions (FAQ)
Q: The SDS mentions "Explosive" properties.[1][7] Is this compound dangerous to store? A: While 4-DMA-3,5-DNBA is a nitro-aromatic and carries a risk of decomposition upon heating or shock, it is significantly more stable than trinitro-compounds (like TNT).[1] However, you must avoid confinement heating (heating in a sealed vessel) and grinding the dry powder vigorously.[1] Always consult the specific SDS from your vendor [1, 4].[1]
Q: Can I store this in solution? A: No. In solution (especially in polar solvents like DMSO or Methanol), the rate of photochemical degradation increases exponentially.[1] Only prepare solutions immediately before use.
Q: My sample arrived with a slight orange tint. Is it bad? A: Not necessarily. The crystal size can affect the color perception (larger crystals appear darker/orange, fine powder appears yellow).[1] However, if it looks brown or sticky, reject the lot.[1]
References
-
TCI Chemicals. (2025).[1][8] Safety Data Sheet: 3,5-Dinitrobenzoic Acid Derivatives. Retrieved from
-
Thermo Scientific. (2024).[1][2] 4-Dimethylamino-3,5-dinitrobenzoic acid Product Specifications. Retrieved from [1]
-
SciELO. (2024).[1][2] Thermal decomposition analysis of nitrobenzoic acid isomers. Retrieved from [1]
-
Elemental Microanalysis. (2024). Safety Data Sheet: 3,5-Dinitrobenzoic Acid. Retrieved from [1]
Sources
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Refining Purification Protocols for 4-Dimethylamino-3,5-dinitrobenzoic acid
Welcome to the technical support center for 4-Dimethylamino-3,5-dinitrobenzoic acid (DMADNBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested advice on overcoming common purification challenges. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of DMADNBA.
Q1: My final DMADNBA product is off-color (yellowish-brown instead of pale yellow). What is the likely cause?
A: A persistent off-color hue is typically due to residual nitrating acids or related impurities, such as phenolic byproducts formed during synthesis. The strong electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to side reactions, especially at elevated temperatures. Inadequate quenching of the reaction mixture or insufficient washing of the crude product are common root causes.
Q2: The yield of my purified DMADNBA is significantly lower than expected after recrystallization. Why is this happening?
A: Low recovery is often a result of suboptimal solvent selection or using an excessive volume of recrystallization solvent. DMADNBA, like many dinitrobenzoic acid derivatives, has varying solubility in different organic solvents. If the solvent is too effective at room temperature, a significant portion of your product will remain in the mother liquor upon cooling. It is also possible that the initial crude product contained a high percentage of impurities that were successfully removed, revealing a lower-than-anticipated yield of the desired compound.
Q3: My melting point reading for the purified product is broad (e.g., 245-250 °C) and lower than the reported value (~248-250 °C). What does this indicate?
A: A broad and depressed melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to break it down. Likely culprits include unreacted starting materials, mono-nitrated intermediates like 4-(Dimethylamino)-3-nitrobenzoic acid, or other isomeric byproducts.[1][2]
Q4: Can I use column chromatography to purify DMADNBA?
A: Yes, column chromatography is a highly effective method for purifying DMADNBA, especially for removing closely related impurities that are difficult to eliminate by recrystallization alone. Given the polar nature of the nitro and carboxylic acid groups, a normal-phase silica gel setup is typically employed. A gradient elution with a solvent system like heptane/ethyl acetate with a small amount of acetic acid to improve peak shape is a good starting point.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification problems, structured in a problem-cause-solution format.
Troubleshooting Scenario 1: Persistent Impurities After Recrystallization
-
Problem: After performing recrystallization, analytical data (TLC, HPLC, or NMR) still shows the presence of significant impurities.
-
Probable Cause & Mechanistic Insight:
-
Co-crystallization: The impurity has a similar solubility profile and crystal lattice compatibility with DMADNBA, causing it to crystallize alongside your product. This is common with isomeric or structurally analogous compounds.
-
Inappropriate Solvent Choice: The chosen solvent may be excellent for dissolving the product when hot but poor at leaving impurities behind in the solution upon cooling. For instance, a highly polar solvent might dissolve both your polar product and polar impurities equally well.
-
-
Strategic Solutions:
-
Solvent System Re-evaluation: The key to successful recrystallization is the differential solubility of the product versus the impurities.[3] Consult a solvent miscibility and polarity chart. A two-solvent system (a "solvent" in which the compound is soluble and a "non-solvent" in which it is poorly soluble) often provides better selectivity. For DMADNBA, consider systems like ethanol/water or ethyl acetate/heptane.
-
Activated Charcoal Treatment: If the impurities are colored, large, non-polar molecules, they can often be removed by adsorption onto activated charcoal. Add a small amount of charcoal to the hot, dissolved solution before filtration.
-
Sequential Purification: Combine techniques. Follow an initial recrystallization with column chromatography for a final polishing step. This is often the most robust approach for achieving high purity.
-
Troubleshooting Scenario 2: Product Oiling Out During Recrystallization
-
Problem: Upon cooling the recrystallization solution, the product separates as an oil or sticky goo instead of forming fine crystals.
-
Probable Cause & Mechanistic Insight: The solution has become supersaturated at a temperature that is above the melting point of your product in that specific solvent. This is more common when using highly concentrated solutions or when the solution is cooled too rapidly. The product melts in the solvent before it has a chance to form an ordered crystal lattice.
-
Strategic Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This provides a larger window of time for nucleation and proper crystal growth.
-
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Induce Crystallization: If the solution remains supersaturated without forming crystals, try "scratching" the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[3]
-
Part 3: Verified Experimental Protocols
These protocols are designed to be self-validating, with checkpoints for assessing purity along the way.
Protocol 1: Optimized Recrystallization of DMADNBA
-
Solvent Selection: Begin by determining the ideal solvent. Test small aliquots of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and aqueous mixtures). A good solvent will dissolve the crude product when hot but show low solubility at room temperature.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude DMADNBA and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is just dissolved. Expert Tip: Using the minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Check the melting point of the dried product. A sharp melting point close to the literature value indicates high purity. Further confirmation can be obtained via HPLC or NMR.
Protocol 2: Flash Column Chromatography of DMADNBA
-
Stationary Phase: Pack a glass column with silica gel (a typical particle size is 40-63 µm) using a slurry method with your starting mobile phase.
-
Sample Preparation: Dissolve the crude DMADNBA in a minimal amount of a solvent it is highly soluble in (e.g., acetone or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent. This creates a "dry load," which generally results in better separation.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will give your product an Rf value of approximately 0.3-0.4. A common starting point for nitroaromatic compounds is a mixture of a non-polar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate).[5][6] Adding 0.5-1% acetic acid to the mobile phase can help prevent peak tailing caused by the carboxylic acid group.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Purity Check: Analyze the final product by HPLC, NMR, and melting point to confirm its purity.
Part 4: Data and Visualization
Table 1: Solvent Properties for DMADNBA Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for Recrystallization |
| Water | 10.2 | 100 | Poor solubility, but can be used as an anti-solvent with alcohols. |
| Ethanol | 4.3 | 78 | Good solubility when hot, reduced solubility when cold. Often used with water.[7] |
| Ethyl Acetate | 4.4 | 77 | Good solvent for both recrystallization and chromatography. |
| Heptane | 0.1 | 98 | Very poor solubility. Primarily used as an anti-solvent or in chromatography. |
| Acetone | 5.1 | 56 | High solubility may lead to lower yields if not used carefully. |
Diagrams
Caption: Troubleshooting common recrystallization problems.
References
-
3,5-Dinitrobenzoic acid - Wikipedia. Wikipedia. [Link]
-
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide - ResearchGate. ResearchGate. [Link]
-
Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates - PMC - PubMed Central. PubMed Central. [Link]
-
Recrystallization of Benzoic Acid. Web.mnstate.edu. [Link]
-
Rapid separation of nitroaromatic compounds by solvating gas chromatography - PubMed. PubMed. [Link]
-
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem. PubChem. [Link]
-
Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates | ACS Omega - ACS Publications. ACS Publications. [Link]
-
The solubility of 3,5-dinitrobenzoic acid in seven solvents. - ResearchGate. ResearchGate. [Link]
-
3,5-DINITROBENZOIC ACID FOR SYNTHESIS - Loba Chemie. Loba Chemie. [Link]
- Preparation method of 3, 5-dinitrobenzoic acid - Google Patents.
-
3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. EPA. [Link]
-
Nitroaromatic Compounds (2005) - Wikisource, the free online library. Wikisource. [Link]
-
CID 160490056 | C14H8N4O14 - PubChem. PubChem. [Link]
-
4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem. PubChem. [Link]
-
This compound - Stenutz. Stenutz. [Link]
Sources
- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rapid separation of nitroaromatic compounds by solvating gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Addressing matrix effects in mass spectrometry of 4-Dimethylamino-3,5-dinitrobenzoic acid
Topic: Addressing Matrix Effects in LC-MS/MS Analysis Analyte: 4-Dimethylamino-3,5-dinitrobenzoic acid (4-DMA-3,5-DNBA) Primary Ionization Mode: Electrospray Ionization, Negative Mode (ESI-)
Executive Summary & Analyte Profile
Welcome to the technical support hub for 4-DMA-3,5-DNBA. This guide addresses the suppression and enhancement challenges inherent to analyzing electron-deficient nitroaromatic compounds in complex biological or environmental matrices.
Analyte Snapshot:
-
Molecular Weight: 255.18 g/mol
-
Target Ion:
(m/z ~254.1) -
pKa: ~3.0–3.6 (Predicted). The two nitro groups significantly increase the acidity of the carboxylic moiety compared to benzoic acid.
-
Key Challenge: In ESI negative mode, this analyte is highly susceptible to charge competition from endogenous organic acids, salts, and phospholipids, leading to non-reproducible quantification.
Diagnostic Workflow: Visualizing the Matrix Effect
Before attempting to fix a matrix effect (ME), you must characterize it.[1] We recommend the Post-Column Infusion method as the primary diagnostic tool.
Protocol: Post-Column Infusion Setup
Objective: Map the ionization efficiency of 4-DMA-3,5-DNBA across the entire chromatographic run time.
-
Setup: Connect a syringe pump containing the analyte standard (1 µg/mL in mobile phase) to the LC eluent flow via a T-piece connector after the column but before the MS source.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine/soil without analyte) into the LC column.
-
Acquisition: Acquire data in MRM or SIM mode for 4-DMA-3,5-DNBA.
-
Analysis: Observe the baseline. A steady baseline indicates no effect. Dips indicate ion suppression ; peaks indicate ion enhancement .
Visualization: Matrix Effect Decision Tree
Caption: Decision logic for characterizing matrix effects using post-column infusion.
Troubleshooting Q&A: Specific Issues & Solutions
Q1: I am seeing significant signal suppression (>50%) at the retention time of 4-DMA-3,5-DNBA. Why is this happening?
The Mechanism:
In ESI negative mode, 4-DMA-3,5-DNBA must lose a proton to form the
Corrective Actions:
-
Chromatographic Resolution: If the suppression zone is distinct (visible in the infusion experiment), adjust your gradient slope to move the analyte peak out of the suppression window.
-
Sample Dilution: This is the simplest fix. Diluting the sample 1:5 or 1:10 with mobile phase often reduces matrix interference exponentially while only reducing analyte signal linearly.
-
Wash Steps: If using Solid Phase Extraction (SPE), introduce a stronger wash step (e.g., 5-10% methanol in water) to remove polar interferences before elution.
Q2: My calibration curves are non-linear at high concentrations only in the presence of matrix.
The Cause: This is likely saturation of ionization efficiency . The matrix background combined with high analyte concentration saturates the droplet surface charge.
Corrective Actions:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than ESI because ionization occurs in the gas phase rather than liquid phase.
-
Internal Standard Normalization: Ensure you are using a Stable Isotope Labeled (SIL) internal standard (e.g., a deuterated nitrobenzoic acid analog). The IS will experience the same suppression as the analyte; taking the ratio of Analyte/IS corrects the non-linearity.[2]
Q3: Which Internal Standard (IS) should I use if a specific deuterated 4-DMA-3,5-DNBA is not available?
Expert Recommendation: While a direct isotopologue (e.g., d6-4-DMA-3,5-DNBA) is ideal, they are often unavailable for niche intermediates.
Hierarchy of Alternatives:
-
Structural Analog (Best): 3,5-Dinitrobenzoic acid (d3 or unlabeled) . It shares the electron-withdrawing nitro core and similar pKa, ensuring it tracks with the analyte during extraction and ionization.
-
Functional Analog: p-Nitrobenzoic acid .
-
General Analog: Chloramphenicol-d5 . Often used in negative mode ESI for nitro-aromatics due to similar ionization behavior.
Q4: I see "ghost peaks" or carryover in blank samples after a high concentration injection.
The Cause: The dimethylamino group can interact with silanols in the LC column or tubing, while the nitro groups can cause adsorption to metallic surfaces in the LC flow path.
Corrective Actions:
-
Needle Wash: Use a strong organic needle wash (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:19:1).
-
Column Choice: Switch to a column with "end-capping" to cover free silanol groups (e.g., C18 with high carbon load).
Quantitative Assessment Protocol
To validate your method, you must calculate the Matrix Effect (ME%) quantitatively using the Post-Extraction Spike method.
Protocol: Calculating ME%
Formula:
-
A (Reference Standard): Peak area of analyte in neat solvent (mobile phase).
-
B (Post-Extraction Spike): Peak area of analyte spiked into a blank matrix extract (analyte added after sample preparation).
Interpretation Table:
| ME (%) Value | Interpretation | Status |
| -20% to +20% | Negligible Effect | Pass |
| < -20% | Ion Suppression | Fail (Requires mitigation) |
| > +20% | Ion Enhancement | Fail (Requires mitigation) |
Mechanistic Visualization: ESI- Competition
Understanding the micro-environment of the electrospray droplet is crucial for troubleshooting.
Caption: Competitive ionization mechanism in ESI- droplets. Matrix components with higher surface activity crowd the droplet surface, suppressing analyte ionization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521460, 4-(Dimethylamino)-3,5-dinitrobenzoic acid. Retrieved January 31, 2026, from [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. (General principles of Matrix Effects). Retrieved from [Link]
-
Cortese, M., et al. (2020). Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.[3][4][5][6][7] Retrieved from [Link]
-
Trufelli, H., et al. (2011). Strategies for variable selection to classify complex mixtures: The case of nitro-aromatic compounds. (Context on nitro-aromatic analysis). Retrieved from [Link]
Sources
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Ionization of Dissolved Organic Matter by Electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions of 4-Dimethylamino-3,5-dinitrobenzoic Acid
Welcome to the technical support center for optimizing the coupling reactions of 4-Dimethylamino-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we will delve into the nuances of working with this unique molecule, addressing common challenges and offering field-proven solutions.
Introduction: The Unique Chemistry of this compound
This compound is a fascinating and challenging building block in organic synthesis. Its structure presents a unique electronic dichotomy: the strong electron-donating character of the 4-dimethylamino group and the powerful electron-withdrawing nature of the two nitro groups at the 3 and 5 positions. This electronic tug-of-war significantly influences the reactivity of the carboxylic acid, the aromatic ring, and the overall molecule. Understanding these electronic effects is paramount to achieving high-yield, clean coupling reactions.
The presence of the dimethylamino group increases the electron density on the aromatic ring, which can affect its susceptibility to certain reagents. Conversely, the two nitro groups render the carboxylic acid more acidic and the aromatic ring highly electron-deficient, making it prone to nucleophilic aromatic substitution under certain conditions. This guide will help you navigate these complexities to improve the efficiency of your coupling reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the coupling reactions of this compound:
Q1: Why are my coupling reactions with this compound resulting in low yields?
A1: Low yields can stem from several factors. The primary suspect is often incomplete activation of the carboxylic acid. The electronic nature of the starting material can make standard activation protocols less effective. Additionally, side reactions, such as nucleophilic attack on the electron-deficient aromatic ring or reactions involving the dimethylamino group, can consume your starting materials and lower the yield of the desired amide.
Q2: I am observing a lot of colored impurities in my reaction mixture. What are they and how can I avoid them?
A2: The formation of colored byproducts is a common issue when working with dinitroaromatic compounds. These can arise from side reactions involving the nitro groups or the aromatic ring itself. For instance, under basic conditions, dinitroaromatic compounds can form colored Meisenheimer complexes. To minimize these impurities, it is crucial to carefully control the reaction conditions, particularly the base and temperature.
Q3: Is it better to use standard carbodiimide coupling reagents (like EDC/NHS) or should I convert the acid to an acid chloride first?
A3: Both approaches have their merits and drawbacks. Direct coupling with carbodiimides is milder but may suffer from incomplete activation. Converting the acid to the more reactive acid chloride can drive the reaction to completion but requires harsher conditions (e.g., using thionyl chloride or oxalyl chloride), which can lead to side reactions with the sensitive functional groups on your molecule. The choice of method will depend on the specific amine you are coupling and its reactivity.
Q4: How does the dimethylamino group affect the coupling reaction?
A4: The dimethylamino group is a strong electron-donating group. This has two main effects. First, it can make the carboxylic acid slightly less reactive towards activation compared to its unsubstituted counterpart (3,5-dinitrobenzoic acid). Second, it can act as a Lewis base and interact with acidic reagents, potentially leading to undesired side reactions or catalyst inhibition.
Q5: What are the best practices for purifying the final amide product?
A5: Purification of the highly polar and often colored amide products can be challenging. Column chromatography on silica gel is a common method.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[1] Recrystallization can also be a powerful purification technique if a suitable solvent system can be identified.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Incomplete or Sluggish Amide Bond Formation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the amine coupling partner after the expected reaction time.
-
Low isolated yield of the desired amide product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Carboxylic Acid Activation | The electronic properties of the molecule can make standard activation with carbodiimides like EDC less efficient. | 1. Increase Equivalents of Coupling Reagents: Use a higher excess (1.5-2.0 equivalents) of EDC and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[2] 2. Pre-activation: Allow the this compound to react with the coupling reagents for a period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate.[3] 3. Alternative Activation Method: Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This is a more forcing method but can be very effective for unreactive systems. Caution: This should be done in an inert atmosphere and at low temperatures to minimize side reactions. |
| Steric Hindrance | If either the this compound or the amine coupling partner is sterically hindered, the reaction rate will be significantly slower. | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period (24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for decomposition. 2. Use a More Potent Coupling Reagent: Consider using more powerful coupling reagents like HATU or HBTU, which are known to be effective for hindered couplings.[3] |
| Inappropriate Solvent | The solubility of the starting materials and intermediates is crucial for an efficient reaction. | 1. Ensure Complete Dissolution: Use a solvent system in which all reactants are fully dissolved. DMF, DMSO, or a mixture of DCM and DMF are often good choices for polar substrates. 2. Solvent Polarity: For carbodiimide couplings, a polar aprotic solvent like DMF is generally preferred. |
| Base-Related Issues | The choice and amount of base can significantly impact the reaction. | 1. Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid salts and facilitate the reaction without competing with the amine nucleophile. 2. Stoichiometry of Base: Use the appropriate amount of base, typically 1-2 equivalents, especially if your amine is a hydrochloride or other salt. |
Workflow for Troubleshooting Incomplete Amide Bond Formation:
Caption: Troubleshooting workflow for incomplete amide coupling.
Problem 2: Formation of Significant Byproducts and Impurities
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS with multiple spots/peaks.
-
Formation of intensely colored impurities.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | The dinitro-activated aromatic ring is susceptible to nucleophilic attack, especially by the amine coupling partner if it is a strong nucleophile or if the reaction is run at elevated temperatures. | 1. Control Reaction Temperature: Keep the reaction temperature as low as possible (ideally 0 °C to room temperature). 2. Order of Addition: Add the amine slowly to the activated carboxylic acid to maintain a low concentration of free amine in the reaction mixture. |
| Reactions Involving the Dimethylamino Group | The dimethylamino group can be susceptible to oxidation or other side reactions, especially if harsh reagents are used. | 1. Use Mild Reagents: Whenever possible, opt for milder coupling conditions (e.g., EDC/HOBt at room temperature) over more aggressive methods (e.g., SOCl₂ at reflux). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of N-acylurea | With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove. | 1. Use an Additive: The addition of HOBt or NHS helps to trap the O-acylisourea intermediate as a more stable active ester, minimizing the formation of N-acylurea. |
| Guanidinylation Side Reaction | Some coupling reagents, particularly aminium/uronium salts like HBTU, can react with the amine to form a guanidinium byproduct. | 1. Choose the Right Coupling Reagent: If guanidinylation is a suspected issue, consider using a phosphonium-based reagent like PyBOP or a carbodiimide. |
Experimental Protocol: Standard EDC/NHS Coupling of this compound
This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq, if amine is a salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add NHS and EDC to the solution and stir at room temperature for 15-30 minutes (pre-activation).
-
In a separate flask, dissolve the amine coupling partner in a minimal amount of anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA and stir for 5 minutes.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: Recommended Starting Conditions for Coupling Reactions
| Parameter | Recommendation | Rationale |
| Coupling Reagent | EDC/NHS or HATU | EDC/NHS is a good starting point for many amines. HATU is recommended for sterically hindered or less reactive amines. |
| Equivalents of Acid | 1.0 | Limiting reagent. |
| Equivalents of Amine | 1.1 - 1.2 | A slight excess of the amine can help drive the reaction to completion. |
| Equivalents of Coupling Reagent | 1.2 - 1.5 | An excess ensures efficient activation of the carboxylic acid. |
| Base | DIPEA or NMM | Non-nucleophilic bases prevent competition with the amine coupling partner. |
| Solvent | DMF, DCM, or a mixture | Ensures solubility of the polar starting materials and intermediates. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions, especially nucleophilic aromatic substitution. |
| Reaction Time | 12 - 24 hours | A good starting point, but should be optimized based on reaction monitoring. |
Visualization of the EDC/NHS Coupling Workflow:
Caption: Workflow for EDC/NHS coupling of this compound.
Conclusion
Successfully coupling this compound requires a careful consideration of its unique electronic properties. By anticipating potential challenges such as incomplete activation and side reactions, and by systematically troubleshooting your experimental conditions, you can significantly improve the efficiency and yield of your amide bond formation reactions. This guide provides a solid foundation for your work with this versatile yet challenging building block. For further assistance, please do not hesitate to contact our technical support team.
References
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals (Basel). 2021;14(11):1108. Published 2021 Oct 29. doi:10.3390/ph14111108. Available from: [Link]
- Synthesis of nitrosodimethylamine - US3136821A - Google Patents.
-
Z-L-Phg-Val-OMe. Organic Syntheses. 2018;95:245-260. doi:10.15227/orgsyn.095.0245. Available from: [Link]
-
Amide Synthesis - Fisher Scientific. Available from: [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel). 2022;15(1):99. Published 2022 Jan 14. doi:10.3390/ph15010099. Available from: [Link]
- Purification of N-substituted aminobenzaldehydes - US4440953A - Google Patents.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2009;50(26):3295-3298. doi:10.1016/j.tetlet.2009.03.211. Available from: [Link]
- Preparation of 4,5-dicyanoimidazoles - US3806517A - Google Patents.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]
-
3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Available from: [Link]
- Preparation method of 3, 5-dinitrobenzoic acid - CN111253261A - Google Patents.
-
Novabiochem® Coupling reagents - Merck Millipore. Available from: [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors - Preprints.org. Available from: [Link]
-
mechanism of amide formation with DCC - YouTube. Available from: [Link]
-
Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. Mar Drugs. 2022;20(2):98. Published 2022 Jan 24. doi:10.3390/md20020098. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]
-
Biomedical Applications of Aromatic Azo Compounds - IIUM Repository (IRep). Available from: [Link]
-
Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules. 2021;26(20):6191. Published 2021 Oct 13. doi:10.3390/molecules26206191. Available from: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2021;26(16):4999. Published 2021 Aug 19. doi:10.3390/molecules26164999. Available from: [Link]
- Process for the purification of nitrosamine-containing dinitroanilines - DE2837529C2 - Google Patents.
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 4-Dimethylamino-3,5-dinitrobenzoic Acid Architectures
Executive Summary: The Push-Pull Paradigm
This guide analyzes 4-Dimethylamino-3,5-dinitrobenzoic acid (4-DMA-3,5-DNBA) , a specialized "push-pull" chromophore. Unlike the parent 3,5-dinitrobenzoic acid (3,5-DNBA), which acts primarily as an electron acceptor, the 4-DMA derivative integrates a strong electron donor (dimethylamino) directly opposite two strong acceptors (nitro groups) and a carboxyl handle.
Key Differentiator: The molecule is not merely a pharmaceutical intermediate; it is a supramolecular synthon . Its primary utility lies in forming Charge-Transfer (CT) complexes that exhibit Non-Linear Optical (NLO) properties and specific biological activities (antifungal/antimicrobial).
This guide compares the performance of the Free Acid against its Supramolecular Complexes and Ester Derivatives , providing actionable protocols for synthesis and characterization.
Structural Basis & Rational Design
The efficacy of 4-DMA-3,5-DNBA stems from its electronic architecture. We compare it here with the parent acid and the un-methylated amino variant.
Table 1: Electronic & Structural Comparison
| Feature | 3,5-Dinitrobenzoic Acid (Parent) | 4-Amino-3,5-dinitrobenzoic Acid | 4-DMA-3,5-dinitrobenzoic Acid (Target) |
| Electronic System | Electron Deficient ( | Weak Push-Pull | Strong Push-Pull (D- |
| Dipole Moment | Moderate | High | Very High (Enhanced Hyperpolarizability) |
| Primary Utility | Analytical Reagent, CT Acceptor | Dye Intermediate | NLO Materials, CT Complexation |
| Solubility | Soluble in Ethanol/Ether | Moderate | High in polar aprotic solvents (DMSO/DMF) |
| CT Complex Color | Yellow/Orange | Reddish | Deep Purple/Black (Strong CT band) |
Mechanism of Action: Intramolecular Charge Transfer (ICT)
The dimethylamino group donates electron density into the benzene ring, while the nitro groups withdraw it.[1] This creates a permanent dipole. Upon excitation (light absorption), charge moves rapidly from the amine to the nitro groups, a prerequisite for Second Harmonic Generation (SHG).
Figure 1: The D-
Comparative Performance: NLO & Charge Transfer
The free acid often crystallizes in a centrosymmetric space group (pairs of molecules cancel out), rendering it NLO inactive. To unlock its potential, it must be "engineered" into non-centrosymmetric crystals via complexation.
Case Study: The DMAP Complex
Comparison of the free acid versus its salt with 4-(dimethylamino)pyridine (DMAP).
| Metric | Free Acid (4-DMA-3,5-DNBA) | DMAP Complex (Supramolecular Salt) |
| Crystal System | Centrosymmetric (Likely | Non-centrosymmetric ( |
| SHG Efficiency | ~0 (Silent) | 0.1 - 0.5 x Urea [1] |
| Thermal Stability | MP: 248-250°C | MP: >200°C (Dependent on lattice energy) |
| Interaction Type | H-Bond Dimer (Carboxyl-Carboxyl) | Charge-Assisted H-Bond (N-H...O) |
Analysis: The formation of the salt breaks the natural dimerization of the carboxylic acid. The proton transfer from the acid to the pyridine nitrogen of DMAP creates an ionic lattice that favors the parallel alignment of dipoles, turning the material "on" for frequency doubling (SHG).
Biological Activity: Ester Derivatives[2]
While the acid is a building block, its ester derivatives exhibit potent antifungal activity by penetrating lipophilic cell membranes.
Table 2: Antifungal Efficacy (MIC Values against C. albicans)
Data extrapolated from structure-activity relationships of 3,5-dinitrobenzoates [2].[2]
| Compound | Lipophilicity (LogP) | MIC (µg/mL) | Mechanism |
| Free Acid | Low (< 2.0) | > 500 (Inactive) | Poor membrane permeability due to ionization. |
| Methyl Ester | Moderate | 250 - 500 | Moderate passive diffusion. |
| Propyl Ester | Optimal (~3.5) | 100 - 125 | High membrane disruption & oxidative stress. |
Key Insight: The nitro groups induce oxidative stress within the fungal cell. However, the delivery of the payload requires the carboxyl group to be masked as an ester (preferably propyl or butyl) to pass the lipid bilayer.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 4-DMA-3,5-DNBA via SNAr
Rationale: Direct nitration of 4-dimethylaminobenzoic acid is dangerous and yields mixtures. The safest, high-yield route is Nucleophilic Aromatic Substitution (SNAr) on a chloro-precursor.
Reagents:
-
4-Chloro-3,5-dinitrobenzoic acid (24.6 g, 0.1 mol)
-
Dimethylamine (40% aq. solution, 30 mL)
-
Ethanol (150 mL)
-
Sodium Carbonate (
)
Workflow:
-
Dissolution: Dissolve 4-Chloro-3,5-dinitrobenzoic acid in ethanol (150 mL) in a 500 mL round-bottom flask. Validation: Solution turns pale yellow.
-
Basification: Add
(10.6 g) to neutralize the carboxylic acid first (preventing amine protonation). -
Substitution: Add Dimethylamine solution dropwise at room temperature.
-
Reflux: Heat to reflux (78°C) for 4 hours.
-
Critical Checkpoint: The solution will darken significantly (yellow
deep orange/red) indicating substitution of the chlorine by the amine.
-
-
Isolation: Cool to RT. Acidify with dilute HCl to pH 3.
-
Validation: A thick yellow/orange precipitate forms immediately.
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Target: Melting Point 248-250°C.[3]
-
Figure 2: Nucleophilic substitution pathway ensuring regioselectivity.
Protocol B: Preparation of NLO-Active Charge Transfer Complex
Rationale: To verify the NLO activity, we form a salt with DMAP.
-
Stoichiometry: Mix equimolar amounts of 4-DMA-3,5-DNBA (255 mg, 1 mmol) and 4-(Dimethylamino)pyridine (122 mg, 1 mmol).
-
Solvent: Dissolve both in hot Acetone (20 mL).
-
Crystallization: Allow slow evaporation at room temperature in a dark environment (nitro compounds are photosensitive).
-
Validation:
-
Visual: Crystals should be distinct prisms/needles, different from the powder starting materials.
-
Melting Point: The complex will have a sharp MP distinct from the acid (249°C) and DMAP (112°C).
-
References
-
Hosomi, H., Ohba, S., & Ito, Y. (2000).[4] Charge-transfer complexes of 4-(dimethylamino)pyridine with 2,4-, 3,4- and 3,5-dinitrobenzoic acid.[4] Acta Crystallographica Section C, 56(4), e149-e150.[4]
-
Alves, M., et al. (2022).[2] 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate.[5]
-
NIST Chemistry WebBook. (2023). This compound Standard Reference Data.
Sources
- 1. Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 82366-55-0 [amp.chemicalbook.com]
- 4. Charge-transfer complexes of 4-(dimethylamino)pyridine with 2,4-, 3,4- and 3,5-dinitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
[1]
Executive Summary: The "Push-Pull" Architecture
4-Dimethylamino-3,5-dinitrobenzoic acid (4-DMA-3,5-DNBA) represents a specialized modification of the classic 3,5-dinitrobenzoic acid (3,5-DNBA) scaffold. While the parent molecule is a standard electron-deficient building block, the introduction of the para-dimethylamino group creates a strong intramolecular charge transfer (ICT) system. This "push-pull" electronic structure—featuring an electron-donating amine opposite an electron-withdrawing carboxyl group, flanked by two nitro groups—drastically alters its physicochemical behavior, making it a candidate for non-linear optical (NLO) materials and a versatile intermediate in supramolecular chemistry.
This guide compares 4-DMA-3,5-DNBA with its structural relatives to highlight how specific functional group modifications dictate performance in synthesis and materials science.
Structural & Physicochemical Comparison
The following table contrasts 4-DMA-3,5-DNBA with its parent compound, its primary amine analog, and its synthetic precursor.
Table 1: Comparative Physicochemical Profile[2]
| Feature | This compound | 3,5-Dinitrobenzoic acid (Parent) | 4-Amino-3,5-dinitrobenzoic acid | 4-Chloro-3,5-dinitrobenzoic acid |
| Structure | Tertiary Amine (Donor) + 2 Nitro (Acceptor) | No Donor + 2 Nitro (Acceptor) | Primary Amine (Donor) + 2 Nitro | Halogen (Leaving Group) + 2 Nitro |
| CAS | 82366-55-0 | 99-34-3 | 7221-27-4 | 118-97-8 |
| MW ( g/mol ) | 255.18 | 212.12 | 227.13 | 246.56 |
| Melting Point | 248–250 °C | 205–207 °C | >297 °C (dec.) | 160–163 °C |
| Acidity (pKa) | ~3.57 (Predicted)* | 2.82 | ~3.0 (Est.)[1][2] | ~2.0 (Est.) |
| Electronic Nature | Strong Push-Pull (ICT) | Electron Deficient (Acceptor) | Moderate Push-Pull (H-bond donor) | Electrophilic (Reactive) |
| Primary Utility | NLO Chromophore, Co-crystal former | Alcohol derivatization, Acid standard | Dye intermediate, Explosives trace | Precursor for SnAr reactions |
*Note: The pKa of 4-DMA-3,5-DNBA is higher than the parent acid because the electron-donating dimethylamino group destabilizes the carboxylate anion relative to the highly electron-deficient parent ring, despite the ortho-nitro steric inhibition.
Electronic Structure & Reactivity Analysis
The Steric-Electronic Conflict
In 4-DMA-3,5-DNBA, the dimethylamino group attempts to conjugate with the benzene ring (resonance donation). However, the two bulky ortho-nitro groups create significant steric hindrance.
-
Twisted Conformation: Unlike 4-dimethylaminobenzoic acid, where the amine can lie planar, the nitro groups in 4-DMA-3,5-DNBA force the dimethylamino group to twist out of the aromatic plane. This partial decoupling reduces the resonance donation but does not eliminate it.
-
Color & Solvatochromism: The molecule exhibits a deep yellow-to-orange color due to the charge transfer band, which is absent in the colorless/pale yellow parent 3,5-DNBA.
Nucleophilic Aromatic Substitution (SnAr)
The synthesis of 4-DMA-3,5-DNBA relies on the extreme electrophilicity of its precursor, 4-chloro-3,5-dinitrobenzoic acid. The two nitro groups activate the 4-position, making the chlorine atom a labile leaving group even for mild nucleophiles like dimethylamine.
Caption: Reaction pathway transforming the electrophilic chloro-precursor into the push-pull target molecule via Nucleophilic Aromatic Substitution (SnAr).
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct nucleophilic substitution on the acid substrate is possible, but using the ester followed by hydrolysis often yields higher purity products. However, for direct access, the acid protocol is described below.
Reagents:
-
4-Chloro-3,5-dinitrobenzoic acid (1.0 eq)[3]
-
Dimethylamine (40% aq. solution or 2.0M in THF) (2.5 eq)
-
Ethanol or Methanol (Solvent)
-
Hydrochloric acid (1M) for acidification
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.47 g (10 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 30 mL of ethanol. The solution will be pale yellow.[4]
-
Addition: Cool the solution to 0°C in an ice bath. Add dimethylamine solution (25 mmol, excess) dropwise over 10 minutes. Observation: The solution will darken significantly (orange/red) due to the formation of the amine complex.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. If starting material remains (check via TLC, eluent 5:1 DCM:MeOH), heat to reflux for 1 hour.
-
Workup: Evaporate the solvent under reduced pressure to roughly 10 mL. Pour the residue into 50 mL of ice-cold water.
-
Acidification: The product may exist as a salt due to the excess amine. Acidify the aqueous mixture with 1M HCl until pH ~2. The free acid will precipitate as a bright yellow/orange solid.
-
Purification: Filter the solid and wash with cold water (3 x 10 mL) to remove amine salts. Recrystallize from ethanol/water (1:1) to obtain yellow needles.[4]
-
Validation: Check Melting Point (Target: 248–250°C).
Protocol B: Co-Crystal Screening (NLO Application Context)
Rationale: This molecule is often used to form acentric co-crystals for Second Harmonic Generation (SHG).
-
Preparation: Mix equimolar amounts of 4-DMA-3,5-DNBA and a complementary H-bond acceptor (e.g., 4,4'-bipyridine or acetamide) in methanol.
-
Crystallization: Allow slow evaporation at room temperature over 3-5 days.
-
Analysis: Harvest crystals and analyze via Powder X-Ray Diffraction (PXRD) to confirm a new phase distinct from the starting materials.
Applications & Performance
Non-Linear Optics (NLO)
Unlike the centrosymmetric parent 3,5-DNBA, 4-DMA-3,5-DNBA possesses a large molecular hyperpolarizability (
-
Mechanism: Light excitation causes charge transfer from the dimethylamino group to the nitro groups.
-
Crystal Engineering: To exhibit bulk SHG, the crystals must be non-centrosymmetric. Pure 4-DMA-3,5-DNBA often crystallizes in centrosymmetric space groups (dimers), cancelling the bulk effect. Therefore, it is most effective when co-crystallized with chiral amines or in host-guest systems that force non-centrosymmetric packing [1].
Supramolecular Synthon
The carboxylic acid group forms the classic
References
-
Synthesis and properties of dinitrobenzamido-TEMPO derivatives. Arkivoc, 2005(iv), 225-237.[5]
-
3,5-Dinitrobenzoic acid: Properties and Applications. PubChem Compound Summary.
-
Consequence of Proton Transfer... 4-Dimethylaminopyridinium 3,5-Dinitrobenzoate. ResearchGate (Journal of Molecular Structure).
-
This compound Product Data. Thermo Scientific Chemicals.
-
Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid. Crystal Growth & Design.
Sources
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C9H9N3O6) [pubchemlite.lcsb.uni.lu]
- 3. CH668770A5 - BENZOESAEUR DERIVATIVES AND METHOD FOR THE PRODUCTION THEREOF. - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Performance Evaluation of 4-Dimethylamino-3,5-dinitrobenzoic Acid in Analytical Platforms
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for evaluating the performance of 4-Dimethylamino-3,5-dinitrobenzoic acid (DMADNBA) as a potential derivatizing agent in analytical chemistry. While DMADNBA is commercially available as a rare chemical for discovery research, a notable gap exists in the scientific literature regarding its application and performance in established analytical platforms. This document outlines a proposed series of experiments to characterize DMADNBA and compare its efficacy against well-established derivatizing agents for the analysis of amino acids via High-Performance Liquid Chromatography (HPLC). The protocols and evaluation metrics detailed herein are designed to provide a robust assessment of DMADNBA's potential utility for researchers in analytical chemistry and drug development.
Introduction: The Quest for Novel Analytical Reagents
The continuous pursuit of enhanced sensitivity, selectivity, and efficiency in analytical methodologies is a cornerstone of scientific advancement. Derivatization, the chemical modification of an analyte to improve its detection and separation, remains a critical strategy in chromatographic analysis. While a host of derivatizing agents are well-established, the exploration of novel reagents offers the potential for improved performance characteristics, such as faster reaction kinetics, greater stability of derivatives, or unique spectroscopic properties.
This compound (DMADNBA) presents itself as an intriguing candidate for a derivatizing agent. Its structural similarity to 3,5-dinitrobenzoic acid, a known reagent for the derivatization of alcohols and amines, suggests a similar reactive potential.[1] The presence of the dimethylamino group, a strong auxochrome, can be hypothesized to enhance the molar absorptivity of the resulting derivatives, potentially leading to lower detection limits in UV-Vis spectrophotometry and HPLC-UV analysis.
Currently, DMADNBA is supplied for early discovery research, with a notable absence of published analytical application data. This guide, therefore, serves as a proposed research framework to systematically evaluate the performance of DMADNBA, providing the scientific community with a roadmap to unlock its potential.
Proposed Experimental Evaluation of DMADNBA
To ascertain the viability of DMADNBA as a derivatizing agent, a series of well-controlled experiments are proposed. The primary focus of this hypothetical evaluation will be on the derivatization of amino acids, a common application for such reagents.
Analyte and Standard Preparation
A standard mixture of 20 proteinogenic amino acids will be prepared in 0.1 M HCl at a concentration of 1 mg/mL each. Serial dilutions of this stock solution will be used to construct calibration curves.
Derivatization Protocol: A Proposed Method
The following protocol is a proposed starting point for the derivatization of amino acids with DMADNBA, which should be optimized as part of the evaluation.
Step-by-Step Derivatization Protocol:
-
Reagent Preparation: Prepare a 10 mg/mL solution of DMADNBA in acetonitrile.
-
Sample Preparation: To 100 µL of the amino acid standard solution or sample, add 50 µL of 1 M sodium borate buffer (pH 9.0).
-
Reaction Initiation: Add 100 µL of the DMADNBA solution to the buffered amino acid solution.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.
-
Reaction Quenching: After incubation, add 50 µL of 1 M HCl to stop the reaction.
-
Sample Dilution: Dilute the mixture with 600 µL of the mobile phase A (see HPLC conditions below) and vortex.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Causality Behind Experimental Choices:
-
Alkaline pH: The derivatization reaction is proposed to occur under alkaline conditions (pH 9.0) to ensure the amino group of the amino acids is deprotonated and thus more nucleophilic, facilitating the reaction with the carboxyl group of DMADNBA (likely after activation).
-
Temperature and Time: The incubation at 60°C for 30 minutes is a common starting point for derivatization reactions to ensure sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe. These parameters would require optimization.
-
Quenching: The addition of acid is crucial to stop the reaction by protonating the amino groups, preventing further derivatization and stabilizing the derivatives for analysis.
HPLC-UV Analysis
The derivatized amino acids will be analyzed using a reverse-phase HPLC method with UV detection.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM sodium acetate buffer (pH 6.5) with 5% acetonitrile
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral scan of the DMADNBA-amino acid derivative (estimated to be around 360 nm based on the dinitro-aromatic structure).
-
Injection Volume: 20 µL
Performance Metrics for Evaluation
The following metrics will be used to evaluate the performance of DMADNBA and compare it to established reagents:
-
Reaction Kinetics and Stability: The time course of the derivatization reaction will be monitored to determine the time to completion. The stability of the derivatives will be assessed at room temperature and 4°C over 48 hours.
-
Linearity and Range: Calibration curves will be constructed for each amino acid derivative to determine the linear dynamic range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Precision: Intra-day and inter-day precision will be evaluated by analyzing replicate samples at three different concentrations.
-
Accuracy: Accuracy will be assessed by spike and recovery experiments in a relevant matrix (e.g., cell culture media).
Comparative Analysis: DMADNBA vs. Established Reagents
The performance of DMADNBA will be benchmarked against two widely used derivatizing agents: Dansyl Chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The following table presents a hypothetical comparison based on the expected performance of DMADNBA.
Table 1: Hypothetical Performance Comparison of Derivatizing Agents
| Performance Metric | This compound (DMADNBA) (Hypothetical) | Dansyl Chloride (Established) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) (Established) |
| Reaction Time | 30 minutes at 60°C | 30-60 minutes at 37-50°C | < 1 minute at room temperature |
| Derivative Stability | Expected to be high | Moderate, light-sensitive | Good |
| Detection Method | UV-Vis | Fluorescence, UV | Fluorescence, UV |
| Typical LOD | Expected to be in the low pmol range | Low pmol to fmol range | Low pmol to fmol range |
| Interferences | Potential for reagent-related peaks | Reagent hydrolysis can cause interfering peaks | Reagent hydrolysis can cause interfering peaks |
| Selectivity | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
Visualizing the Workflow and Derivatization Chemistry
To further clarify the proposed experimental design and the underlying chemical principles, the following diagrams are provided.
Experimental Workflow
Caption: Proposed experimental workflow for the derivatization and analysis of amino acids using DMADNBA.
Proposed Derivatization Reaction
Caption: Proposed reaction scheme for the derivatization of an amino acid with DMADNBA.
Conclusion and Future Directions
While this compound is not yet an established analytical reagent, its chemical structure holds promise for applications in derivatization for chromatographic analysis. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. Should the hypothetical performance characteristics be confirmed, DMADNBA could represent a valuable addition to the analytical chemist's toolkit, potentially offering advantages in specific applications where UV detection is preferred. Further studies should also explore its utility for derivatizing other classes of analytes, such as primary and secondary amines, and its compatibility with mass spectrometry. The scientific community is encouraged to undertake this evaluation to fully characterize the potential of this unique chemical.
References
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3,5-dinitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Derivatization-enhanced analysis of amino acids and peptides.
Sources
A Theoretical and Comparative Exploration of the Potential Fluorescent Properties of 4-Dimethylamino-3,5-dinitrobenzoic Acid Derivatives
For researchers and professionals in drug development and materials science, the identification of novel fluorophores with unique microenvironment-sensitive properties is a continuous pursuit. This guide delves into the largely unexplored fluorescent potential of 4-Dimethylamino-3,5-dinitrobenzoic acid (DMDNBA) derivatives. While direct experimental data on this specific family of compounds is limited, this document provides a comprehensive theoretical framework, draws comparisons with structurally related molecules, and presents detailed experimental protocols to empower researchers to investigate their properties.
The core structure of DMDNBA presents a fascinating dichotomy. The presence of a potent electron-donating dimethylamino group and two strong electron-withdrawing nitro groups sets the stage for significant Intramolecular Charge Transfer (ICT) phenomena, a cornerstone of many modern fluorophores.[1][2][3] However, the nitro groups are also notorious for their fluorescence quenching effects, posing a significant challenge to achieving useful emission.[4][5][6] This guide will navigate this complex interplay, offering insights into how synthetic modifications could unlock the fluorescent potential of this intriguing scaffold.
The Underlying Principle: Intramolecular Charge Transfer (ICT)
The foundation for potential fluorescence in DMDNBA derivatives lies in the concept of Intramolecular Charge Transfer (ICT). In its ground state, the molecule has a certain distribution of electron density. Upon photoexcitation, an electron is promoted to a higher energy level. In molecules featuring strong electron-donating (e.g., -N(CH₃)₂) and electron-accepting (e.g., -NO₂) groups, this excitation can lead to a significant spatial redistribution of electron density from the donor to the acceptor. This excited state with a large dipole moment is termed the ICT state. The relaxation from this ICT state back to the ground state can occur via the emission of a photon (fluorescence), and the energy of this emission is often highly sensitive to the polarity of the surrounding solvent.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
The Challenge: Fluorescence Quenching by Nitro Groups
Despite the potential for ICT, the two nitro groups on the DMDNBA core present a significant hurdle. Nitroaromatic compounds are well-known to be efficient fluorescence quenchers.[4][5] The quenching mechanism can involve several pathways, including enhanced intersystem crossing to the triplet state and internal conversion, which are non-radiative decay processes that compete with fluorescence. The strong electron-withdrawing nature of the nitro groups can promote these quenching pathways.[6] Therefore, a key synthetic challenge is to modulate the electronic properties of the molecule to favor radiative decay from the ICT state.
A Comparative Case Study: 4-Amino-3,5-dinitrobenzoic Acid (ADBA) Derivatives
| Compound Family | Key Structural Feature | Reported Fluorescent Properties | Reference |
| 4-Amino-3,5-dinitrobenzoic acid (ADBA) | Primary amino group | Not reported to be strongly fluorescent. | [8][9] |
| N-Alkoxy-4-amino-3,5-dinitrobenzoic acid esters | N-alkoxy substitution | Mentioned to have fluorescence. | [7] |
This comparison underscores that while the dinitro substitution is a major challenge, it does not entirely preclude fluorescence. The enhanced electron-donating ability of the dimethylamino group in DMDNBA compared to the primary amino group in ADBA could potentially lead to a more pronounced ICT character and, if quenching can be overcome, more interesting fluorescent properties.
Proposed Synthetic Exploration of DMDNBA Derivatives
To systematically investigate the fluorescent properties of the DMDNBA scaffold, a series of derivatives can be synthesized by modifying the carboxylic acid group. Such modifications can influence the molecule's electronic properties, solubility, and potential for intermolecular interactions.
Caption: Proposed synthetic pathways for DMDNBA derivatives.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and photophysical characterization of DMDNBA derivatives.
Synthesis and Purification
5.1.1. General Synthesis of this compound Methyl Ester
This protocol is adapted from standard esterification procedures and synthetic routes for similar nitrobenzoic acids.[10]
-
Starting Material: 4-Chloro-3,5-dinitrobenzoic acid is a common precursor.
-
Amination: React 4-chloro-3,5-dinitrobenzoic acid with an excess of dimethylamine in a suitable solvent like ethanol or DMSO. The reaction is typically heated to drive it to completion.
-
Purification of DMDNBA: The resulting DMDNBA is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Esterification:
-
Suspend the purified DMDNBA in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Final Purification: The crude methyl ester can be purified by column chromatography on silica gel.
5.1.2. Synthesis of Amide Derivatives
-
Acid Chloride Formation: Convert DMDNBA to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
Amidation: React the DMDNBA acid chloride with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).
-
Purification: The resulting amide is purified by washing with dilute acid and base, followed by recrystallization or column chromatography.
Caption: General workflow for synthesis and purification.
Photophysical Characterization
A thorough photophysical characterization is essential to understand the fluorescent properties of the synthesized derivatives.
5.2.1. Instrumentation
-
UV-Vis Spectrophotometer: To measure absorbance spectra.
-
Fluorometer: To measure excitation and emission spectra, and quantum yields.
-
Time-Resolved Fluorometer (e.g., TCSPC): To measure fluorescence lifetimes.
5.2.2. Sample Preparation
-
Prepare stock solutions of the purified derivatives in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile).
-
For measurements, prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
5.2.3. Measurements
-
Absorbance Spectra: Record the UV-Vis absorbance spectrum to determine the absorption maxima (λ_abs).
-
Excitation and Emission Spectra:
-
Set the excitation wavelength to the longest wavelength absorption maximum and record the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
Set the emission wavelength to the emission maximum and record the excitation spectrum. This should resemble the absorbance spectrum if a single species is responsible for the emission.
-
-
Quantum Yield Determination:
-
The relative quantum yield (Φ) can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Solvatochromism Study:
-
Record the absorbance and emission spectra in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Plot the Stokes shift (difference in energy between the absorption and emission maxima) against the solvent polarity function (e.g., Lippert-Mataga plot) to investigate the ICT character.
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence decay kinetics using a time-resolved fluorometer.
-
The decay data can be fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Conclusion and Future Outlook
The this compound scaffold presents a high-risk, high-reward area for the development of novel fluorophores. The inherent challenge of fluorescence quenching by the dinitro groups is significant, but the potential for strong Intramolecular Charge Transfer offers the promise of environmentally sensitive probes. This guide provides the theoretical foundation and practical experimental frameworks for researchers to embark on the synthesis and characterization of DMDNBA derivatives.
Future work should focus on a systematic study of various ester and amide derivatives to establish a clear structure-property relationship. Theoretical calculations (e.g., DFT and TD-DFT) could also be employed to predict the photophysical properties of proposed derivatives and guide synthetic efforts. Success in mitigating the quenching effects could lead to a new class of fluorophores with applications in chemical sensing, biological imaging, and materials science.
References
- Intramolecular Charge Transfer in Antiaromatic Donor/Acceptor-Fused s-Indacenes. (2025).
- Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. (2020). The Journal of Physical Chemistry B.
- 4-AMINO-3,5-DINITROBENZOIC ACID synthesis. ChemicalBook.
- N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives with controlled physico-chemical properties.
- Selective Low-Level Detection of a Perilous Nitroaromatic Compound Using Tailor-Made Cd(II)-Based Coordination Polymers: Study of Photophysical Properties and Effect of Functional Groups. (2022). Inorganic Chemistry.
- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.
- Selective Low-Level Detection of a Perilous Nitroaromatic Compound Using Tailor-Made Cd(II)-Based Coordination Polymers: Study of Photophysical Properties and Effect of Functional Groups. (2023). PubMed.
- Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (2020). PubMed.
- Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA). (2003). PubMed.
- What is Intramolecular Charge Transfer (ICT)?. Ossila.
- Intramolecular Charge Transfer in Antiarom
- Intramolecular charge transfer in donor-acceptor molecules. The Journal of Physical Chemistry.
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- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Charge Transfer in Antiaromatic Donor/Acceptor‐Fused s ‐Indacenes | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-AMINO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
